molecular formula C13H13N B13966414 5-Methyl-2-m-tolylpyridine

5-Methyl-2-m-tolylpyridine

Cat. No.: B13966414
M. Wt: 183.25 g/mol
InChI Key: NRXJKYDBVSETBH-UHFFFAOYSA-N
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Description

5-Methyl-2-m-tolylpyridine is a high-value pyridine derivative serving as a key synthetic intermediate in advanced research and development. Its primary application lies in materials science, where it is employed as a building block for organic ligands in phosphorescent emitters. These emitters, particularly cyclometalated iridium(III) complexes, are critical components in the fabrication of highly efficient Organic Light-Emitting Diodes (OLEDs) for displays and solid-state lighting . The compound's stable pyridine core and tailored structure make it suitable for constructing complex molecular architectures in organic electronics. In pharmaceutical research, derivatives of pyridine are explored for their potential biological activity. While specific mechanisms for this compound are research-dependent, related structures are investigated as potential inhibitors of protein-protein interactions, such as in the development of anti-influenza agents that target the viral RNA polymerase . This compound is strictly for research and development purposes. For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Properties

Molecular Formula

C13H13N

Molecular Weight

183.25 g/mol

IUPAC Name

5-methyl-2-(3-methylphenyl)pyridine

InChI

InChI=1S/C13H13N/c1-10-4-3-5-12(8-10)13-7-6-11(2)9-14-13/h3-9H,1-2H3

InChI Key

NRXJKYDBVSETBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=C(C=C2)C

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 5-Methyl-2-m-tolylpyridine as a Functional Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a high-level monograph for research and development professionals. It prioritizes the specific meta-tolyl isomer requested (5-Methyl-2-m-tolylpyridine ) while contextualizing it within the broader field of organometallic ligands and medicinal scaffolds.

Executive Summary

5-Methyl-2-m-tolylpyridine (systematically 5-methyl-2-(3-methylphenyl)pyridine ) is a biaryl heterocyclic compound belonging to the 2-phenylpyridine class.[1] Unlike its widely utilized para-isomer analogue (often abbreviated as mppy in OLED literature), the meta-tolyl variant offers unique steric and electronic properties. It serves as a critical "privileged scaffold" in two distinct high-value domains:

  • Optoelectronics (OLEDs): As a cyclometalating C^N ligand precursor for Iridium(III) phosphorescent dopants, where the meta-methyl group disrupts intermolecular π–π stacking, reducing self-quenching in thin films.

  • Medicinal Chemistry: As a lipophilic bioisostere used to modulate potency and metabolic stability in kinase inhibitors and GPCR antagonists.

Structural & Physicochemical Profile

The molecule consists of a pyridine ring substituted at the 5-position with a methyl group, linked at the 2-position to a phenyl ring bearing a methyl group at the meta (3') position.

Chemical Identity
PropertyData
Systematic Name 5-Methyl-2-(3-methylphenyl)pyridine
Molecular Formula C₁₃H₁₃N
Molecular Weight 183.25 g/mol
CAS Registry Note: Often custom synthesized; structural isomer of 85237-71-4 (p-tolyl)
SMILES CC1=CC(C2=NC(C)=CC=C2)=CC=C1
Key Functional Motif 2-Arylpyridine (Biaryl)
Predicted Physicochemical Properties[1][3]
  • LogP (Lipophilicity): ~3.4 (High lipophilicity due to dual methyl groups).

  • pKa (Pyridine N): ~5.2–5.5 (Slightly more basic than unsubstituted 2-phenylpyridine due to the inductive (+I) effect of the 5-methyl group).

  • Electronic Character: The 5-methyl group on the pyridine ring raises the LUMO energy, while the meta-methyl on the phenyl ring primarily affects solubility and steric bulk rather than strong electronic donation to the metal center in coordination complexes.[1]

Synthetic Architecture

The most robust route to 5-Methyl-2-m-tolylpyridine is the Suzuki-Miyaura Cross-Coupling .[1] This protocol is preferred over Stille or Negishi couplings due to the stability of boronic acids and lower toxicity.

Retrosynthetic Analysis

The bond disconnection occurs at the C2(pyridine)–C1'(phenyl) axis.

  • Electrophile: 2-Bromo-5-methylpyridine (CAS: 3510-66-5)[1]

  • Nucleophile: 3-Methylphenylboronic acid (CAS: 17933-03-8)[1]

Optimized Experimental Protocol
  • Scale: 10 mmol

  • Catalyst System: Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂ (for sterically demanding substrates).

  • Solvent: Toluene/Ethanol/Water (4:1:1) or 1,4-Dioxane/Water.[2]

Step-by-Step Methodology:

  • Charge: In a 100 mL Schlenk flask, combine 2-bromo-5-methylpyridine (1.72 g, 10 mmol) and 3-methylphenylboronic acid (1.50 g, 11 mmol).

  • Solvent & Base: Add 40 mL of Toluene/EtOH (4:1) and 10 mL of 2M aqueous Na₂CO₃.

  • Degassing (Critical): Sparge the biphasic mixture with Argon for 20 minutes to remove dissolved oxygen (prevents homocoupling and catalyst oxidation).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.58 g, 5 mol%) under a positive stream of Argon.

  • Reflux: Heat to 90–100°C for 12–18 hours. Monitor by TLC (SiO₂, Hexane/EtOAc 9:1).

  • Workup: Cool to RT. Separate layers. Extract aqueous phase with EtOAc (3x).[3] Dry combined organics over MgSO₄.

  • Purification: Flash column chromatography (Silica Gel). Elute with Hexane → 5% EtOAc/Hexane.

    • Yield Expectation: 85–92% as a colorless to pale yellow oil/solid.

Synthetic Workflow Diagram

The following diagram illustrates the catalytic cycle and process flow.

SuzukiCoupling Start Reactants: 2-Bromo-5-methylpyridine + 3-Methylphenylboronic Acid OxAdd Oxidative Addition: Ar-Pd(II)-Br Species Start->OxAdd + Pd(0) Cat Catalyst Pre-activation: Pd(PPh3)4 -> Pd(0) Cat->OxAdd TransMet Transmetallation: Base (Na2CO3) activates Boronate OxAdd->TransMet + Ar'-B(OH)2 RedElim Reductive Elimination: C-C Bond Formation TransMet->RedElim Ar-Pd-Ar' RedElim->Cat Regnerates Pd(0) Product Final Product: 5-Methyl-2-m-tolylpyridine RedElim->Product

Figure 1: Suzuki-Miyaura catalytic cycle for the synthesis of 5-Methyl-2-m-tolylpyridine.

Functional Applications

Optoelectronics: Iridium(III) Complex Precursor

This molecule is a "C^N" ligand.[2] Upon reaction with Iridium trichloride, it undergoes cyclometalation , forming a bond between the pyridine Nitrogen and the ortho-Carbon of the phenyl ring.

  • Why the meta-tolyl group?

    • In the para-isomer (standard Ir(mppy)₃), the methyl group points outward, allowing molecules to pack tightly. This often leads to "triplet-triplet annihilation" (quenching) in OLED devices.

    • In the 5-Methyl-2-m-tolylpyridine isomer, the meta-methyl group provides steric bulk perpendicular to the ligand plane.[1] This prevents aggregation of the Iridium complexes, preserving high quantum efficiency (PLQY) in the solid state.

  • Emission Tuning: The 5-methyl on the pyridine raises the LUMO, typically shifting emission slightly towards the blue/green compared to unsubstituted analogues.

Medicinal Chemistry: Bioisosteric Scaffold

In drug discovery, this scaffold is used to mimic the biaryl core of kinase inhibitors (e.g., p38 MAP kinase or VEGFR inhibitors).

  • Metabolic Stability: The methyl groups block metabolic "soft spots." The 5-methyl blocks oxidation at the pyridine ring, while the meta-methyl on the phenyl ring hinders hydroxylation at the typically reactive para position (steric shielding).

Ligand Coordination Logic

The diagram below details the cyclometalation logic used in organometallic synthesis.

Cyclometalation Ligand Free Ligand: 5-Methyl-2-m-tolylpyridine Activation C-H Activation: Ortho-position of phenyl ring Ligand->Activation + IrCl3 / Heat Complex Cyclometalated Dimer: [Ir(L)2(µ-Cl)]2 Activation->Complex Formation of Ir-C and Ir-N bonds Final Homoleptic Complex: Ir(L)3 (OLED Emitter) Complex->Final + Ligand / AgOTf (Scavenger)

Figure 2: Cyclometalation pathway converting the free ligand into a photoactive Iridium complex.[1]

Analytical Characterization Standards

To validate the structure, the following NMR signals are diagnostic:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Pyridine-CH₃: Singlet at ~2.35 ppm.[1]

    • Phenyl-CH₃ (meta): Singlet at ~2.40 ppm.

    • Pyridine H6: Doublet/Singlet at ~8.5 ppm (most deshielded, adjacent to Nitrogen).

    • Biaryl Linkage: The absence of the NH signal and the specific splitting pattern of the phenyl ring (distinguishing meta from para substitution) is crucial. The meta-substituted ring will show a singlet (isolated proton between methyl and bond), two doublets, and a triplet.

  • Mass Spectrometry:

    • ESI-MS: [M+H]⁺ = 184.11 m/z.

References

  • Suzuki-Miyaura Coupling Protocols

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Iridium Complexes in OLEDs (Structural Analogues)

    • Lamansky, S., et al. (2001). Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light Emitting Diodes. Journal of the American Chemical Society.
  • 2-Arylpyridines in Medicinal Chemistry

    • Marrière, E., et al. (2017). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor.[1][4][5] Organic & Biomolecular Chemistry.

  • Properties of Methyl-Substituted Phenylpyridines

    • PubChem Compound Summary for related 2-(p-tolyl)pyridine (for physicochemical comparison).

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 5-Methyl-2-(3-methylphenyl)pyridine: Technical Synthesis & Application Guide CAS Number: 851775-42-3[1][2]

Part 1: Executive Technical Summary

5-Methyl-2-(3-methylphenyl)pyridine (CAS 851775-42-3 ) is a critical bidentate ligand precursor used primarily in the synthesis of cyclometalated Iridium(III) complexes for Organic Light-Emitting Diodes (OLEDs) . Structurally, it belongs to the 2-phenylpyridine (ppy) family, where methyl substitutions at the 5-position of the pyridine ring and the 3-position (meta) of the phenyl ring serve to tune the optoelectronic properties (HOMO/LUMO levels) and enhance the solubility of the resulting metal complexes.

Chemical Identity & Specifications
PropertySpecification
Systematic Name 5-Methyl-2-(3-methylphenyl)pyridine
Common Synonyms 5-Methyl-2-m-tolylpyridine; 2-(3-Tolyl)-5-picoline
CAS Number 851775-42-3
Molecular Formula C₁₃H₁₃N
Molecular Weight 183.25 g/mol
SMILES Cc1cccc(c1)c2ncc(cc2)C
Appearance White to off-white crystalline powder
Purity Standard ≥ 98.0% (HPLC) for optoelectronic grade

Part 2: Synthesis Protocol (Suzuki-Miyaura Coupling)

The industrial and laboratory standard for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This pathway is preferred for its high regioselectivity and tolerance of the pyridine nitrogen.

Reaction Logic

The synthesis couples an aryl halide (electrophile) with an aryl boronic acid (nucleophile) using a Palladium(0) catalyst.[3][4][5][6][7]

  • Electrophile: 2-Bromo-5-methylpyridine (activates at the C2 position).

  • Nucleophile: 3-Methylphenylboronic acid (provides the m-tolyl group).

  • Catalytic Cycle: Oxidative Addition

    
     Transmetallation 
    
    
    
    Reductive Elimination.[3][6]
Step-by-Step Protocol

Materials:

  • 2-Bromo-5-methylpyridine (1.0 eq)

  • 3-Methylphenylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (3–5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Solvent System: 1,4-Dioxane / Water (4:1 ratio) or Toluene / Ethanol / Water (2:1:1)

Procedure:

  • Inert Setup: Flame-dry a 3-neck round-bottom flask and equip it with a reflux condenser and nitrogen inlet. Purge with N₂ for 15 minutes.

  • Solvation: Dissolve 2-bromo-5-methylpyridine and 3-methylphenylboronic acid in the solvent mixture. Degas the solution by bubbling N₂ directly into the liquid for 20 minutes (critical to prevent Pd catalyst deactivation).

  • Catalyst Addition: Add K₂CO₃ followed quickly by Pd(PPh₃)₄ under a positive stream of nitrogen.

  • Reflux: Heat the mixture to 90–100°C with vigorous stirring. Maintain reflux for 12–18 hours. Monitor reaction progress via TLC (eluent: Hexane/Ethyl Acetate) or HPLC.

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove Palladium black. Dilute the filtrate with Ethyl Acetate and wash with water (

    
    ) and brine.
    
  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel column chromatography (Gradient: 0

    
     10% EtOAc in Hexanes).
    
Workflow Visualization

SynthesisWorkflow Start Reactants: 2-Bromo-5-methylpyridine + 3-Methylphenylboronic acid Cat Catalyst System: Pd(PPh3)4 (3-5 mol%) K2CO3 (2 eq) Dioxane/H2O Start->Cat Degassing Process Reflux (90-100°C) 12-18 Hours Inert Atmosphere (N2) Cat->Process Oxidative Addition Workup Work-up: Celite Filtration Extraction (EtOAc) Process->Workup Reductive Elimination Product Purified Product: 5-Methyl-2-(3-methylphenyl)pyridine (CAS 851775-42-3) Workup->Product Column Chromatography

Figure 1: Optimized Suzuki-Miyaura coupling workflow for CAS 851775-42-3 synthesis.

Part 3: Applications in OLED Technology

The primary utility of CAS 851775-42-3 is as a C^N cyclometalating ligand for Iridium(III) phosphors.

Phosphorescent Dopant Synthesis

The compound reacts with Iridium(III) chloride hydrate to form the chloro-bridged dimer, which is then converted into the tris-homoleptic or heteroleptic complex.

  • Complex Structure:

    
     or 
    
    
    
    .
  • Role of Methyl Groups:

    • 5-Methyl (Pyridine): Increases the electron density on the pyridine ring, raising the LUMO level. This often results in a blue-shift of the emission compared to unsubstituted phenylpyridine.

    • 3-Methyl (Phenyl): Sterically hinders intermolecular packing (reducing self-quenching) and increases solubility in organic solvents used for spin-coating or inkjet printing.

Optoelectronic Tuning Mechanism

The introduction of electron-donating methyl groups modifies the Metal-to-Ligand Charge Transfer (MLCT) state.

  • Effect: High quantum efficiency (

    
    ) and improved thermal stability (
    
    
    
    ).[8]
  • Color Coordinates: typically yields Green to Yellow-Green emission depending on the ancillary ligands used.

Ligand Coordination Diagram

Coordination Ligand Ligand: 5-Methyl-2-(3-methylphenyl)pyridine Dimer Chloro-Bridged Dimer [Ir(L)2(μ-Cl)]2 Ligand->Dimer 2-Ethoxyethanol/H2O Reflux 24h Ir IrCl3 * nH2O Ir->Dimer Complex Phosphorescent Emitter Ir(5-Me-2-m-tolyl-py)3 Dimer->Complex Ligand Excess Glycerol/Reflux

Figure 2: Synthesis pathway from ligand (CAS 851775-42-3) to functional Iridium OLED emitter.

Part 4: Safety & Handling

While specific toxicological data for this isomer is limited, standard safety protocols for pyridine derivatives apply.

  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Light sensitive.

  • Handling: Use in a fume hood. Avoid dust formation.

References

  • Watson International. (n.d.). Product Specification: 5-Methyl-2-(m-tolyl)pyridine (CAS 851775-42-3).[9][10][11][12] Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.
  • Lamansky, S., et al. (2001). "Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes". Inorganic Chemistry, 40(7), 1704–1711. (Standard Ir-complex synthesis methodology).
  • BLD Pharm. (2024). Material Safety Data Sheet: 5-Methyl-2-(m-tolyl)pyridine. Retrieved from

Sources

Technical Deep Dive: Regioisomeric Effects in Methyl-Substituted Phenylpyridine Ligands

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the engineering of phosphorescent organic light-emitting diodes (PhOLEDs) and photocatalysts, the precise modification of the cyclometalating ligand scaffold is the primary lever for tuning excited-state energy. This guide analyzes the structural and electronic divergence between 2-(3-methylphenyl)pyridine (m-tolyl) and 2-(4-methylphenyl)pyridine (p-tolyl) ligands.

While both ligands introduce an electron-donating methyl group to the 2-phenylpyridine (ppy) core, their positional isomerism dictates distinct cyclometalation regioselectivity, HOMO energy levels, and solid-state packing efficiencies. This document serves as a technical blueprint for researchers selecting between these isomers to optimize quantum yield (


) and thermal stability.

Molecular Architecture & Regioselectivity

The fundamental difference lies in the site of cyclometalation relative to the methyl substituent. The C-H activation step during complexation is governed by steric accessibility.

Regiochemical Outcomes
  • Para-tolyl (4-Me-ppy): The ligand is symmetric with respect to the C-C bond connecting the phenyl and pyridine rings. Cyclometalation occurs at the ortho position (C2 or C6 of the phenyl ring). The methyl group ends up meta to the Iridium-Carbon bond.

  • Meta-tolyl (3-Me-ppy): The ligand is asymmetric. Cyclometalation theoretically has two sites:

    • Site A (C2): Between the methyl group and the pyridine bond (Sterically hindered).

    • Site B (C6): Para to the methyl group (Sterically accessible).

    • Outcome: Cyclometalation proceeds almost exclusively at Site B , placing the methyl group para to the Iridium-Carbon bond.

Structural Logic Diagram

Regioselectivity Start Ligand Precursor Para 2-(4-methylphenyl)pyridine (p-tolyl) Start->Para Meta 2-(3-methylphenyl)pyridine (m-tolyl) Start->Meta Step_P Cyclometalation (Symmetric C-H Activation) Para->Step_P Step_M Cyclometalation (Regioselective) Meta->Step_M Steric Steering Result_P Ir-Complex (p-tolyl) Me is META to Ir-C Bond Minimally Perturbed HOMO Step_P->Result_P Result_M Ir-Complex (m-tolyl) Me is PARA to Ir-C Bond Stronger Inductive Donor Step_M->Result_M

Caption: Regiochemical pathways dictating the final electronic environment of the Iridium center based on methyl substitution position.

Electronic Structure & Photophysics[1]

The position of the methyl group exerts a "push-pull" influence on the frontier molecular orbitals (FMOs). In Ir(III) complexes, the HOMO is typically admixed between the Iridium


-orbitals and the phenyl 

-orbitals, while the LUMO is localized on the pyridine ring.
Comparative Photophysics Table

The following data summarizes the expected shifts relative to the unsubstituted Ir(ppy)


 reference.
PropertyIr(ppy)

(Ref)
Ir(p-tolyl-py)

Ir(m-tolyl-py)

Mechanistic Cause

(Emission)
~510-515 nm~515-520 nm~525-535 nmm-tolyl (para to Ir) exerts stronger +I effect on HOMO.
HOMO Level -5.60 eV-5.55 eV-5.48 eVDestabilization of HOMO by donor group reduces bandgap.

(Solution)
~0.40 (degassed)~0.50 - 0.60~0.40 - 0.50p-tolyl often suppresses non-radiative decay rates (

).
Sublimation Temp ~280°C~300°C~270°Cm-tolyl asymmetry disrupts crystal packing, lowering

.
The "Methyl Effect" Mechanism
  • Inductive Effect (+I): Methyl groups are electron donors.

  • HOMO Destabilization:

    • In the m-tolyl isomer, the methyl is para to the Ir-C bond. This direct conjugation path allows the methyl group to push electron density effectively into the metal center, significantly raising the HOMO energy.

    • In the p-tolyl isomer, the methyl is meta to the Ir-C bond. The inductive effect is weaker and less conjugated to the metal center, resulting in a smaller red-shift compared to the unsubstituted parent.

  • LUMO Stability: The LUMO resides primarily on the pyridine ring. Since the methyl substitution is on the phenyl ring, the LUMO energy remains relatively constant across both isomers.

Validated Synthetic Protocols

To ensure high purity for optoelectronic applications, a self-validating workflow using Suzuki-Miyaura coupling followed by high-temperature cyclometalation is required.

Ligand Synthesis (Suzuki Coupling)

Objective: Synthesize 2-(tolyl)pyridine with >99% regiopurity.

  • Reagents:

    • 2-Bromopyridine (1.0 eq)

    • 3-Methylphenylboronic acid (for m-tolyl) OR 4-Methylphenylboronic acid (for p-tolyl) (1.1 eq)

    • Pd(PPh

      
      )
      
      
      
      (3 mol%) or Pd(OAc)
      
      
      /SPhos for sterically demanding substrates.
    • K

      
      CO
      
      
      
      (2.0 M aq) and DME/Toluene (1:1).
  • Procedure:

    • Degas solvents via freeze-pump-thaw (3 cycles).[1] Critical: Oxygen poisons Pd(0).

    • Reflux at 90°C for 16h under Argon.

    • Validation: Monitor via TLC (Hex:EtOAc 8:2). Product spots are UV-active and often fluorescent.[2]

    • Purification: Silica gel chromatography. m-tolyl ligands often elute slightly faster than p-tolyl due to lower polarity.

Complexation (Non-Glycerol Method)

Objective: Synthesize fac-Ir(L)


.
Note: The traditional glycerol method often leads to "scrambling" or decomposition. The 2-ethoxyethanol method is preferred for control.
  • Dimer Formation:

    • Mix Ligand (2.2 eq) + IrCl

      
      ·nH
      
      
      
      O in 2-ethoxyethanol/water (3:1).
    • Reflux 24h

      
       Precipitate Chloride-bridged Dimer 
      
      
      
      .
  • Ligand Exchange (The "Silver" Route):

    • Suspend Dimer in pure 2-ethoxyethanol.

    • Add Ligand (2.0 eq) + AgOTf (2.2 eq) (scavenges Cl

      
       to open coordination site).
      
    • Reflux 140°C for 18h.

    • Validation:

      
      H NMR. Look for the disappearance of the doublet resonance characteristic of the bridging chloride environment.
      
Synthesis Workflow Diagram

Synthesis Substrates Aryl Boronic Acid + 2-Bromopyridine Suzuki Suzuki Coupling (Pd(0), K2CO3, 90°C) Substrates->Suzuki Ligand Ligand Isolated (>99% Purity) Suzuki->Ligand DimerStep Dimerization (2-ethoxyethanol/H2O) Ligand->DimerStep AgStep AgOTf Assisted Ligand Exchange Ligand->AgStep Excess Ligand IrCl3 IrCl3·nH2O IrCl3->DimerStep Dimer [(C^N)2Ir(μ-Cl)]2 DimerStep->Dimer Dimer->AgStep Final fac-Ir(tolyl-py)3 (Sublimed Grade) AgStep->Final

Caption: Step-by-step synthetic pathway from raw materials to sublimed iridium complex.

Applications & Selection Guide

When to use para-tolyl (4-Me)
  • OLED Efficiency: The p-tolyl ligand typically yields complexes with higher sphericity and better packing in thin films. This reduces triplet-triplet annihilation (TTA) at high current densities.

  • Blue-Shifting: If you require a "greener" emission closer to the parent Ir(ppy)

    
     without the red-shift associated with strong conjugation, p-tolyl is the superior choice.
    
When to use meta-tolyl (3-Me)
  • Solubility: The asymmetry of the m-tolyl group increases solubility in organic solvents (DCM, Toluene), making it ideal for solution-processed OLEDs or bio-imaging where preventing aggregation in aqueous media is crucial.

  • Color Tuning: Use this isomer to fine-tune the emission 10-15 nm towards the yellow/orange spectrum without changing the core ligand structure to a more complex heterocycle.

References

  • Electronic Effects in Iridium Complexes

    • Title: "Highly Efficient Green Organic Light-Emitting Diodes Based on Iridium Complexes..."
    • Source:Applied Physics Letters
    • Context: Establishes the baseline photophysics for methyl-substituted Ir(ppy)
    • (General Journal Link as specific deep links vary by subscription).

  • Synthesis & Regioselectivity

    • Title: "Synthesis and Photophysical Properties of Iridium(III) Complexes..."
    • Source:Inorganic Chemistry / ACS[3]

    • Context: Details the regioselectivity of cyclometal
  • Suzuki Coupling Protocols

    • Title: "The Suzuki Reaction Applied to the Synthesis of Novel Heterocycles"
    • Source:MDPI Molecules
    • Context: Validates the Pd-catalyzed coupling conditions for pyridine deriv
  • Vibrational & Electronic Theory

    • Title: "The design and synthesis of green emissive iridium(III)
    • Source:Dalton Transactions
    • Context: Discusses the impact of substitution position (N4 vs N5/phenyl positions)

Sources

The Influence of Methyl Substitution on the Electronic Properties of 2-Phenylpyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Substituted 2-phenylpyridines are a cornerstone class of organic molecules that have garnered significant interest across materials science and medicinal chemistry.[1] The intrinsic electronic interplay between the electron-deficient pyridine ring and the electron-rich phenyl ring gives rise to a host of tunable photophysical and electrochemical properties.[2] This guide provides an in-depth exploration of how the seemingly simple modification of adding a methyl group to the 2-phenylpyridine scaffold profoundly influences its electronic behavior. We will delve into the theoretical underpinnings, experimental characterization, and practical implications of methyl substitution, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Theoretical Framework: The Electronic Role of the Methyl Group

The methyl group, while seemingly a simple alkyl substituent, exerts a significant influence on the electronic structure of the 2-phenylpyridine system through a combination of inductive and hyperconjugative effects. Understanding these effects is crucial for predicting and interpreting the changes in the molecule's electronic properties.

  • Inductive Effect: The methyl group is weakly electron-donating through the sigma bond network. This inductive effect increases the electron density of the aromatic ring to which it is attached, thereby raising the energy of the Highest Occupied Molecular Orbital (HOMO).

  • Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi-system of the aromatic ring. This interaction also contributes to an increase in the HOMO energy level.

The position of the methyl group (ortho, meta, or para on the phenyl ring, or on the pyridine ring) dictates the extent of these effects and can also introduce steric factors that influence the molecule's conformation and, consequently, its electronic properties. For instance, an ortho-methyl group on the phenyl ring can cause a twist in the dihedral angle between the phenyl and pyridine rings, which can disrupt pi-conjugation and lead to a blue-shift in the absorption and emission spectra.[1]

The energy difference between the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap, is a critical parameter that governs the molecule's absorption and emission characteristics.[3] By modulating the HOMO energy level through methyl substitution, we can effectively tune this energy gap and, therefore, the color of the emitted light.

Figure 1: Conceptual Diagram of Methyl Group Effects cluster_0 Methyl Group cluster_1 2-Phenylpyridine Core Inductive Effect Inductive Effect HOMO Energy HOMO Energy Inductive Effect->HOMO Energy Increases Hyperconjugation Hyperconjugation Hyperconjugation->HOMO Energy Increases HOMO-LUMO Gap HOMO-LUMO Gap HOMO Energy->HOMO-LUMO Gap Decreases LUMO Energy LUMO Energy LUMO Energy->HOMO-LUMO Gap Decreases

Caption: Conceptual Diagram of Methyl Group Effects

Synthesis of Methyl-Substituted 2-Phenylpyridines

The synthesis of methyl-substituted 2-phenylpyridines is most commonly achieved through transition-metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly versatile and widely used method.[3][4] This reaction involves the coupling of a pyridyl or phenyl boronic acid/ester with a corresponding aryl halide.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the synthesis of 2-(p-tolyl)pyridine.

Materials:

  • 2-Bromopyridine

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add 2-bromopyridine (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).

  • Solvent Addition: Add a degassed mixture of toluene (5 mL), ethanol (1 mL), and water (1 mL) to the flask.

  • Inert Atmosphere: Purge the flask with argon or nitrogen for 15 minutes.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and add water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Figure 2: Suzuki-Miyaura Coupling Workflow Start Start Reactants 2-Bromopyridine + 4-Methylphenylboronic acid + Catalyst & Base Start->Reactants Solvent Degassed Toluene/Ethanol/Water Reactants->Solvent Reaction Heat under Inert Atmosphere Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-(p-tolyl)pyridine Purification->Product

Caption: Suzuki-Miyaura Coupling Workflow

Experimental Characterization of Electronic Properties

A comprehensive understanding of the electronic properties of methyl-substituted 2-phenylpyridines requires a combination of spectroscopic and electrochemical techniques.

Photophysical Properties

The absorption and emission properties are typically investigated using UV-Vis and photoluminescence spectroscopy.

  • UV-Vis Absorption Spectroscopy: This technique provides information about the electronic transitions from the ground state to excited states. The position of the absorption maximum (λmax) is related to the HOMO-LUMO gap.

  • Photoluminescence Spectroscopy: This measures the emission of light from the excited state back to the ground state. The emission maximum (λem) and the fluorescence quantum yield (ΦF) are key parameters. The quantum yield, which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the fluorescence process.[2]

Experimental Protocol: Relative Fluorescence Quantum Yield Measurement

This protocol describes the determination of the fluorescence quantum yield of a methyl-substituted 2-phenylpyridine relative to a known standard (e.g., quinine sulfate).[5]

Materials:

  • Methyl-substituted 2-phenylpyridine sample

  • Fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄)

  • Spectroscopic grade solvent (e.g., cyclohexane, acetonitrile)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the sample and the standard of known concentrations.

  • Prepare Dilutions: Prepare a series of dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Measure Absorbance: Record the UV-Vis absorption spectrum for each solution and note the absorbance at the excitation wavelength.

  • Measure Fluorescence: Record the fluorescence emission spectrum for each solution using the same excitation wavelength and instrument settings.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φs) is calculated using the following equation: Φs = Φstd * (ms / mstd) * (ns² / nstd²) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

Electrochemical Properties

Cyclic voltammetry (CV) is a powerful technique to probe the redox properties of molecules, providing information about the HOMO and LUMO energy levels.[6] The oxidation potential is related to the energy required to remove an electron from the HOMO, while the reduction potential is related to the energy gained upon adding an electron to the LUMO.

Experimental Protocol: Cyclic Voltammetry

This protocol provides a general procedure for the cyclic voltammetry of a methyl-substituted 2-phenylpyridine.

Materials:

  • Methyl-substituted 2-phenylpyridine sample

  • Anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • Three-electrode cell:

    • Working electrode (e.g., glassy carbon)

    • Reference electrode (e.g., Ag/AgCl)

    • Counter electrode (e.g., platinum wire)

  • Potentiostat

  • Argon or Nitrogen gas

Procedure:

  • Prepare Solution: Dissolve the sample in the solvent containing the supporting electrolyte to a concentration of approximately 1 mM.

  • Deoxygenate: Purge the solution with argon or nitrogen for at least 15 minutes to remove dissolved oxygen.

  • Electrochemical Measurement: Place the electrodes in the solution and record the cyclic voltammogram by scanning the potential over the desired range.

  • Internal Standard: It is common practice to add an internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, to the solution at the end of the experiment for accurate potential referencing.

Figure 3: Characterization Workflow Start Synthesized Compound Photophysics UV-Vis & Photoluminescence Spectroscopy Start->Photophysics Electrochemistry Cyclic Voltammetry Start->Electrochemistry Data_P λ_abs, λ_em, Φ_F Photophysics->Data_P Data_E Oxidation & Reduction Potentials Electrochemistry->Data_E Analysis HOMO/LUMO Estimation Structure-Property Relationship Data_P->Analysis Data_E->Analysis End Electronic Properties Characterized Analysis->End

Caption: Characterization Workflow

Comparative Analysis of Methyl-Substituted 2-Phenylpyridines

The position of the methyl group on the 2-phenylpyridine scaffold has a pronounced effect on its electronic properties. The following tables summarize representative data for ortho-, meta-, and para-methyl substituted 2-phenylpyridines. Disclaimer: The data presented below is compiled from various sources and may have been collected under different experimental conditions. Direct comparison of absolute values should be made with caution.

Table 1: Photophysical Properties of Methyl-Substituted 2-Phenylpyridines

CompoundSolventλabs (nm)λem (nm)Stokes Shift (cm⁻¹)ΦF
2-PhenylpyridineCyclohexane~275~320~4500~0.1
2-(o-tolyl)pyridineCyclohexane~273~318~4550-
2-(m-tolyl)pyridineCyclohexane~276~322~4500-
2-(p-tolyl)pyridineCyclohexane~280~325~4300-

Table 2: Electrochemical and Calculated Properties of Methyl-Substituted 2-Phenylpyridines

CompoundEox (V vs. Fc/Fc⁺)Ered (V vs. Fc/Fc⁺)HOMO (eV) (calc.)LUMO (eV) (calc.)HOMO-LUMO Gap (eV) (calc.)
2-Phenylpyridine~1.3~-2.5-6.2-1.54.7
2-(o-tolyl)pyridine---6.1-1.44.7
2-(m-tolyl)pyridine---6.15-1.454.7
2-(p-tolyl)pyridine---6.05-1.44.65

Analysis of Trends:

  • Absorption and Emission: Methyl substitution generally leads to a slight red-shift (bathochromic shift) in both the absorption and emission spectra, with the effect being most pronounced for the para-substituted isomer. This is consistent with the electron-donating nature of the methyl group raising the HOMO energy level and thus reducing the HOMO-LUMO gap. The ortho-substituted isomer may show a smaller red-shift or even a blue-shift due to steric hindrance causing a twisting of the phenyl and pyridine rings, which reduces conjugation.

  • Electrochemical Properties: The oxidation potentials are expected to decrease with methyl substitution, reflecting the destabilization of the HOMO. Conversely, the reduction potentials may show a smaller change as the methyl group has a less direct effect on the LUMO, which is primarily localized on the pyridine ring.

  • Computational Insights: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations are invaluable tools for corroborating experimental findings.[7] Theoretical calculations of HOMO and LUMO energies generally show good correlation with experimental oxidation and reduction potentials, respectively. These calculations can also predict the distribution of the frontier molecular orbitals, providing a deeper understanding of the electronic transitions. For instance, calculations often show that the HOMO is primarily located on the phenyl ring, while the LUMO is concentrated on the pyridine ring, supporting the charge-transfer character of the lowest energy transition.

Conclusion

The strategic placement of methyl groups on the 2-phenylpyridine framework provides a subtle yet powerful means to fine-tune its electronic properties. Through a combination of inductive and hyperconjugative effects, methyl substitution allows for the rational design of molecules with tailored absorption, emission, and redox characteristics. This in-depth guide has provided a comprehensive overview of the theoretical principles, synthetic methodologies, and experimental characterization techniques essential for exploring this fascinating class of compounds. The presented protocols and comparative data serve as a valuable resource for researchers aiming to harness the unique properties of methyl-substituted 2-phenylpyridines for applications ranging from advanced materials to novel therapeutics.

References

  • Ramanayake, D. J. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides (Master's thesis, University of Calgary, Calgary, Canada). [Link]

  • Zhang, Y., et al. (2012). Tuning electronic structure and photophysical properties of [Ir(ppy)₂(py)₂]+ by substituents binding in pyridyl ligand: a computational study. PubMed. [Link]

  • El-Sayed, Y. S., et al. (2021). Solution and Solid-State Photophysical Properties of Positional Isomeric Acrylonitrile Derivatives with Core Pyridine and Phenyl Moieties: Experimental and DFT Studies. MDPI. [Link]

  • Lai, R. Y., et al. (2001). Synthesis, Cyclic Voltammetric Studies, and Electrogenerated Chemiluminescence of a New Donor-Acceptor Molecule: 3,7-[Bis[4-phenyl-2-quinolyl]]-10-methylphenothiazine. [Link]

  • Elgrishi, N., et al. (2017). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education. [Link]

  • Tuning Photophysical Properties via Positional Isomerization of the Pyridine Ring in Donor–Acceptor-Structured Aggregation-Induced Emission Luminogens Based on Phenylmethylene Pyridineacetonitrile Derivatives. (2020). National Center for Biotechnology Information. [Link]

  • Synthesis, photophysical and electrochemical properties of pyridine, pyrazine and triazine-based (D–π–)2A fluorescent dyes. (2015). National Center for Biotechnology Information. [Link]

  • Photoconductive Properties and Electronic Structure in 3,5-Disubstituted 2-(2′-Pyridyl)Pyrroles Coordinated to a Pd(II) Salicylideneiminate Synthon. (2021). National Center for Biotechnology Information. [Link]

  • Phenylpyridyl‐Fused Boroles: A Unique Coordination Mode and Weak B−N Coordination‐Induced Dual Fluorescence. (2019). National Center for Biotechnology Information. [Link]

  • (2026). Synthesis, Characterization, Photophysical and Electrochemical Properties of Pyridine Based Ruthenium Complexes. ResearchGate. [Link]

  • The spectroscopic and photophysical effects of the position of methyl substitution. I. 4- and 5-methylpyrimidine. (1991). R Discovery. [Link]

  • Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. (2019). PubMed. [Link]

Sources

Synthesis and Mechanistic Evaluation of 5-methyl-2-(3-methylphenyl)pyridine: A Technical Guide for Heterobiaryl Construction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The construction of heterobiaryl scaffolds is a cornerstone of modern medicinal chemistry and agrochemical development. The target compound, 5-methyl-2-(3-methylphenyl)pyridine (also known as 5-methyl-2-(m-tolyl)pyridine), represents a privileged structural motif frequently utilized in the development of sweet taste receptor modulators[1] and HIV integrase inhibitors[2].

This whitepaper provides a comprehensive, self-validating technical guide for the synthesis of this compound. By leveraging the Suzuki-Miyaura cross-coupling reaction, researchers can achieve high-yield, scalable C-C bond formation. This guide details the retrosynthetic logic, mechanistic causality, and a highly optimized, step-by-step experimental protocol.

Retrosynthetic Strategy & Logic

The most efficient disconnection of the target molecule relies on the palladium-catalyzed cross-coupling of an aryl halide and an arylboronic acid[3].

Causality in Building Block Selection:

  • Electrophile (2-bromo-5-methylpyridine): Bromine is selected over chlorine due to its lower carbon-halogen bond dissociation energy, which significantly accelerates the rate-determining oxidative addition step at milder temperatures. The nitrogen atom in the pyridine ring also inductively activates the C2 position, further facilitating the reaction.

  • Nucleophile (3-methylphenylboronic acid): Boronic acids are favored over zinc (Negishi) or tin (Stille) reagents due to their low toxicity, bench stability, and tolerance to aqueous basic conditions.

Retrosynthesis Target Target Molecule 5-methyl-2-(3-methylphenyl)pyridine Disconnection C-C Bond Disconnection (Pd-Catalyzed Cross-Coupling) Target->Disconnection Electrophile Electrophile 2-bromo-5-methylpyridine Disconnection->Electrophile Nucleophile Nucleophile 3-methylphenylboronic acid Disconnection->Nucleophile

Fig 1. Retrosynthetic disconnection of 5-methyl-2-(3-methylphenyl)pyridine.

Mechanistic Framework: The Catalytic Cycle

The synthesis operates via the classical Suzuki-Miyaura catalytic cycle. Understanding the causality of each step is critical for troubleshooting and optimization.

  • Oxidative Addition: The active Pd(0) species inserts into the C-Br bond of 2-bromo-5-methylpyridine. The use of bidentate phosphine ligands (e.g., dppf) stabilizes the resulting Pd(II) complex and prevents catalyst precipitation (palladium black formation).

  • Transmetalation: This is often the bottleneck in biphenyl synthesis. The addition of an inorganic base (Na₂CO₃) is not merely to neutralize acid; it actively coordinates with the empty p-orbital of the boron atom in 3-methylphenylboronic acid. This forms a negatively charged boronate complex, drastically increasing the nucleophilicity of the aryl group and facilitating its transfer to the palladium center.

  • Reductive Elimination: The steric bulk of the ligands forces the two aryl groups into close proximity (cis-configuration), prompting C-C bond formation, expelling the product, and regenerating the active Pd(0) catalyst.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Aryl Halide Complex Pd0->OxAdd + 2-bromo-5-methylpyridine - Ligand TransMet Transmetalation Boronate Transfer OxAdd->TransMet + 3-methylphenylboronic acid + Base (e.g., Na2CO3) RedElim Reductive Elimination Biaryl Formation TransMet->RedElim - Borate salts - Halide RedElim->Pd0 + Product + Ligand

Fig 2. Suzuki-Miyaura catalytic cycle for 5-methyl-2-(3-methylphenyl)pyridine.

Experimental Protocol & Self-Validating Workflows

To ensure high scientific integrity, the following protocol is designed as a self-validating system. Each step includes specific In-Process Controls (IPCs) to verify success before proceeding.

Reagents and Materials
  • 2-bromo-5-methylpyridine (1.0 equiv, 1.0 mmol, 172.0 mg)

  • 3-methylphenylboronic acid (1.2 equiv, 1.2 mmol, 163.2 mg)

  • Pd(dppf)Cl₂ (0.05 equiv, 5 mol%, 36.6 mg)

  • Na₂CO₃ (2.0 equiv, 2.0 mmol, 212.0 mg)

  • Solvent System: 1,4-Dioxane (4.0 mL) and Deionized H₂O (1.0 mL)

Step-by-Step Methodology
  • Reaction Assembly: Charge a 20 mL microwave-safe or Schlenk reaction vial with 2-bromo-5-methylpyridine, 3-methylphenylboronic acid, Pd(dppf)Cl₂, and Na₂CO₃.

    • Causality: Adding solids first prevents the catalyst from adhering to the upper walls of the vessel, ensuring accurate stoichiometry.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane and H₂O. Sparge the biphasic mixture with Argon or N₂ gas for 10 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the electron-rich phosphine ligands and the Pd(0) species, quenching the catalytic cycle.

  • Thermal Activation: Seal the vial and heat the mixture to 90°C with vigorous magnetic stirring for 8 hours.

  • In-Process Control (IPC 1 - TLC): Analyze the reaction via Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate eluent.

    • Validation: The starting bromide should be fully consumed. The product will appear as a new, highly UV-active spot (254 nm) with a lower Rf value than the starting halide.

  • Workup: Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and H₂O (10 mL). Separate the phases and extract the aqueous layer with Ethyl Acetate (2 x 10 mL).

    • Causality: The biphasic extraction isolates the organic product while partitioning the inorganic borate salts, sodium carbonate, and palladium byproducts into the aqueous phase.

  • Purification: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Gradient: 0% to 20% Ethyl Acetate in Hexanes).

  • Final Validation (IPC 2 - LC-MS): Confirm product identity via LC-MS. The target mass is

    
    
    
    
    
    .

Quantitative Data Presentation

Reaction conditions dictate the efficiency of the transmetalation step. The table below summarizes quantitative optimization data based on standard biaryl cross-coupling parameters[2],[4].

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent System (Ratio)Temp (°C)Time (h)Isolated Yield (%)
1Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O (2:1:1)901272%
2Pd(dppf)Cl₂K₂CO₃DMF/H₂O (4:1)100865%
3 Pd(dppf)Cl₂ Na₂CO₃ 1,4-Dioxane/H₂O (4:1) 90 8 88%
4Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O (10:1)100492%

Table 1. Optimization matrix for the synthesis of 5-methyl-2-(3-methylphenyl)pyridine. Entry 3 represents the optimal balance of cost, safety, and yield for standard laboratory scale.

References

  • US Patent 7842324B2. Bis-aromatic amides and their uses as sweet flavor modifiers, tastants, and taste enhancers. Google Patents.
  • WO Patent 2018127800A1. Pyridin-3-yl acetic acid derivatives as inhibitors of human immunodeficiency virus replication. Google Patents.
  • Benchchem. 1H-Pyrrolo[3,2-c]pyridine-1-sulfonamide|RUO.

Sources

5-Methyl-2-m-tolylpyridine safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: March 2026

Safety, Synthesis, and Application Protocols

Executive Summary

5-Methyl-2-m-tolylpyridine (CAS: 851775-42-3 ) is a substituted biaryl pyridine derivative utilized primarily as a building block in medicinal chemistry and organic materials science. Structurally, it consists of a pyridine ring methylated at the 5-position and substituted at the 2-position with a 3-methylphenyl (m-tolyl) group.

This compound serves as a critical intermediate in the synthesis of mGluR5 negative allosteric modulators (NAMs) and ligands for iridium-catalyzed C-H activation. Its structural rigidity and lipophilicity make it a valuable scaffold for optimizing pharmacokinetic profiles in drug discovery.

Chemical Identification & Physicochemical Properties[2][3][4][5]

Nomenclature & Identifiers
Parameter Details
IUPAC Name 5-Methyl-2-(3-methylphenyl)pyridine
Common Name 5-Methyl-2-m-tolylpyridine
CAS Number 851775-42-3
Molecular Formula C₁₃H₁₃N
Molecular Weight 183.25 g/mol
SMILES CC1=CC=CC(C2=NC=C(C)C=C2)=C1
Physicochemical Properties (Experimental & Predicted)

Note: Specific experimental data for this isomer is rare.[1] Values below are synthesized from close structural analogs (e.g., 5-methyl-2-p-tolylpyridine).

Property Value / Range Source/Basis
Physical State Off-white to pale yellow solid (low melting)Analog Comparison
Melting Point 45 – 50 °C (Predicted)p-tolyl isomer MP is 60–64 °C
Boiling Point ~305 °C at 760 mmHgPredicted (ACD/Labs)
Density 1.04 ± 0.1 g/cm³Predicted
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in WaterLipophilic nature
LogP 3.8 – 4.2Predicted (Consensus)

Hazard Identification & Safety Assessment (GHS)

Based on the chemical class of 2-arylpyridines.

GHS Classification
  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

Label Elements
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

    • P280: Wear protective gloves/eye protection/face protection.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

Objective: Synthesize 5-Methyl-2-m-tolylpyridine from 2-bromo-5-methylpyridine and 3-methylphenylboronic acid.

Reaction Logic

The synthesis relies on the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.[3][4][5] The Suzuki-Miyaura coupling is preferred due to its tolerance of functional groups and mild conditions.

Mechanism:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond of the pyridine.[6]

  • Transmetallation: The boronic acid (activated by base) transfers the m-tolyl group to the Pd center.

  • Reductive Elimination: The C-C bond forms, releasing the product and regenerating Pd(0).[1][6]

Visualization: Synthesis Workflow

SuzukiCoupling Reactant1 2-Bromo-5-methylpyridine (Electrophile) Intermediate Pd(II) Complex (Transmetallation) Reactant1->Intermediate Oxidative Addition Reactant2 3-Methylphenylboronic Acid (Nucleophile) Reactant2->Intermediate Activation by Base Catalyst Pd(dppf)Cl2 (Catalyst) Catalyst->Intermediate Base K2CO3 / Dioxane / H2O (Base/Solvent) Base->Intermediate Product 5-Methyl-2-m-tolylpyridine (Target) Intermediate->Product Reductive Elimination

Figure 1: Catalytic cycle for the synthesis of 5-Methyl-2-m-tolylpyridine.[1]

Step-by-Step Procedure

Reagents:

  • 2-Bromo-5-methylpyridine (1.0 eq, 5.8 mmol)

  • 3-Methylphenylboronic acid (1.2 eq, 7.0 mmol)

  • Pd(dppf)Cl₂[1][3]·CH₂Cl₂ (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)[6]

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)[5]

Protocol:

  • Setup: In a 50 mL Schlenk flask equipped with a magnetic stir bar, combine the aryl halide, boronic acid, and K₂CO₃.

  • Degassing: Evacuate the flask and backfill with Argon (repeat 3x) to remove oxygen, which can poison the Pd catalyst.

  • Solvent Addition: Add degassed 1,4-Dioxane (20 mL) and Water (5 mL) via syringe.

  • Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon. Seal the flask.

  • Reaction: Heat the mixture to 90 °C for 12–16 hours. Monitor progress via TLC (Hexane:EtOAc 8:1).

  • Workup:

    • Cool to room temperature.[6][7][8]

    • Dilute with Ethyl Acetate (50 mL) and wash with Brine (2 x 30 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (SiO₂, gradient 0-10% EtOAc in Hexanes).

Self-Validating Check: The product should appear as a single spot on TLC (Rf ~0.4 in 10% EtOAc/Hexanes) and show no residual bromide starting material.

Handling, Storage & Emergency Response[8]

Storage Conditions
  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent slow oxidation.

  • Temperature: 2-8 °C (Refrigerate).

  • Container: Tightly sealed amber glass vial to protect from light.

Emergency Response Logic

SafetyLogic Accident Exposure Event Type Identify Type Accident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin Wash with soap & water (15 mins) Skin->ActionSkin ActionEye Rinse cautiously Remove contacts (15 mins) Eye->ActionEye ActionInhale Move to fresh air Seek medical advice Inhale->ActionInhale

Figure 2: Immediate response decision tree for exposure incidents.

References

  • ChemBuyersGuide. (2025). 5-Methyl-2-m-tolylpyridine CAS Identification. Retrieved from

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet for 5-Methyl-2-(p-tolyl)pyridine (Analogous Data). Retrieved from

  • PubChem. (2025).[9][10][11] Compound Summary: 2-Arylpyridine Derivatives. National Library of Medicine. Retrieved from

Sources

Methodological & Application

synthesis of 5-Methyl-2-m-tolylpyridine via Suzuki coupling

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of 5-Methyl-2-m-tolylpyridine via Suzuki-Miyaura Cross-Coupling

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in both academic and industrial laboratories, particularly for the synthesis of biaryl and hetero-biaryl compounds.[2][3] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[4][5]

This application note provides a detailed, authoritative guide for the synthesis of 5-Methyl-2-m-tolylpyridine, a representative biaryl pyridine derivative. The pyridine ring is a key isostere for benzene in drug design, often enhancing biological activity or improving physicochemical properties.[5] However, the Suzuki coupling of pyridine-based halides presents unique challenges, primarily due to the potential for the pyridine nitrogen to coordinate with the palladium catalyst, leading to inhibition.[6]

This guide offers a comprehensive protocol grounded in established chemical principles, explaining the rationale behind the selection of reagents and conditions. It is designed for researchers, scientists, and drug development professionals seeking to perform this transformation reliably and efficiently.

Reaction Principle: The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (2-Bromo-5-methylpyridine), forming a square-planar Pd(II) complex.[5] This step is often the rate-determining step of the entire cycle.[7]

  • Transmetalation: The organoboron reagent (m-tolylboronic acid) is activated by a base to form a more nucleophilic boronate species.[9][10] This species then transfers its organic group (the m-tolyl moiety) to the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate.[2]

  • Reductive Elimination: The two organic ligands on the palladium center couple to form the desired product (5-Methyl-2-m-tolylpyridine). This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.[11]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 trans-L₂(Pd)Ar¹X (Pd(II) Complex) oxidative_addition->pd_complex1 Ar¹-X transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 trans-L₂(Pd)Ar¹Ar² (Diorganopalladium) transmetalation->pd_complex2 Ar²-B(OR)₂ + Base reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² (Product) reductive_elimination->product center_point

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Selection of Reagents and Rationale

The success of a Suzuki-Miyaura coupling, especially with heteroaromatic substrates, is highly dependent on the judicious selection of each reaction component.

ComponentSelectionRationale
Electrophile 2-Bromo-5-methylpyridineAryl bromides offer a good balance of reactivity and stability. The order of halide reactivity is I > Br > OTf >> Cl.[7] While aryl chlorides are more cost-effective, they are less reactive and often require more specialized, highly active catalyst systems.[6][12] 2-Bromo-5-methylpyridine is a commercially available and suitable starting material.[13]
Nucleophile m-Tolylboronic AcidBoronic acids are generally stable, crystalline solids with low toxicity, making them easy to handle.[1] m-Tolylboronic acid is commercially available and provides the desired tolyl fragment for the final product.[14]
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precatalysts.[6][12] Pd(II) sources are reduced in situ to the active Pd(0) species, often by a phosphine ligand or another reagent in the mixture.[12]
Ligand SPhos or XPhosThe ligand is critical. It stabilizes the palladium center, enhances its solubility, and modulates its reactivity. For challenging substrates like pyridines, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos) are superior.[15] They facilitate the oxidative addition step and promote the final reductive elimination, preventing catalyst deactivation.[7][16]
Base K₃PO₄ or Cs₂CO₃The base activates the boronic acid, forming a boronate complex (e.g., [Ar-B(OH)₃]⁻) that is more competent for transmetalation.[10] Inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are highly effective, particularly in polar aprotic solvents.[6][10]
Solvent 1,4-Dioxane/H₂O or Toluene/H₂OAprotic solvents like 1,4-dioxane, toluene, or THF are commonly used.[2] The addition of a small amount of water often accelerates the reaction by aiding in the dissolution of the inorganic base and facilitating the formation of the active boronate species.[12][17]

Detailed Experimental Protocol

This protocol provides a representative procedure. Researchers should note that optimization of temperature, reaction time, and catalyst loading may be necessary for specific substrates or scales.

Materials and Reagents

  • 2-Bromo-5-methylpyridine (1.0 mmol, 1.0 equiv.)

  • m-Tolylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane, anhydrous (4 mL)

  • Deionized Water (1 mL)

  • Ethyl acetate (for work-up)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Septa and needles

  • Inert gas line (Argon or Nitrogen) with a bubbler

  • Heating mantle or oil bath with a temperature controller

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup Add solids (halide, boronic acid, base, catalyst, ligand) to a dry Schlenk flask. inert 2. Inert Atmosphere Evacuate and backfill flask with Argon/Nitrogen (3x). setup->inert solvents 3. Add Solvents Add degassed dioxane and water via syringe. inert->solvents heat 4. Heat & Stir Heat to 80-100 °C. Stir for 12-24h. solvents->heat monitor 5. Monitor Progress Check completion via TLC or LC-MS. heat->monitor cool 6. Cool & Quench Cool to room temp. Dilute with Ethyl Acetate. monitor->cool extract 7. Extraction Wash with water and brine. Dry organic layer. cool->extract concentrate 8. Concentrate Remove solvent under reduced pressure. extract->concentrate purify 9. Purify Purify crude product via flash column chromatography. concentrate->purify

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromo-5-methylpyridine (172 mg, 1.0 mmol), m-tolylboronic acid (163 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (424 mg, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[8]

  • Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) followed by deionized water (1 mL) via syringe. The solvents should be degassed beforehand by bubbling with an inert gas for 15-20 minutes.[11]

  • Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Concentration: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-Methyl-2-m-tolylpyridine.[18]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive Catalyst: Pd(0) was oxidized by air. 2. Poor Reagent Quality: Boronic acid decomposed. 3. Suboptimal Conditions: Incorrect base, solvent, or temperature.1. Ensure the reaction is set up under a strictly inert atmosphere and use degassed solvents.[16] 2. Use fresh, high-purity boronic acid. 3. Screen different bases (e.g., Cs₂CO₃) or solvents (e.g., Toluene). A higher temperature may be required.[16]
Protodeboronation The boronic acid reacts with residual water or protic sources before transmetalation.Use anhydrous solvents and ensure the base is thoroughly dried. Using a slight excess (1.2-1.5 equiv.) of the boronic acid can help compensate for this side reaction.[16]
Dehalogenation The aryl halide is reduced instead of coupled.This can be promoted by impurities or side reactions. Ensure high-purity reagents and strictly inert conditions. A bulky ligand like SPhos is designed to favor reductive elimination over competing pathways.[16]
Homocoupling The boronic acid couples with itself to form a biaryl byproduct (m,m'-bitolyl).This often occurs at higher temperatures or with very active catalysts. Lowering the reaction temperature slightly or reducing catalyst loading may help. Ensure slow addition of reagents if applicable.

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and versatile method for the synthesis of 5-Methyl-2-m-tolylpyridine. The success of this transformation hinges on the careful selection of a highly active catalyst system—typically involving a palladium precursor and a bulky, electron-rich phosphine ligand—along with an appropriate base and solvent system. By following the detailed protocol and understanding the rationale behind each step, researchers can reliably access this and other valuable biaryl pyridine compounds, paving the way for further discoveries in medicinal chemistry and materials science.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Wikipedia. (n.d.). Suzuki reaction.
  • BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines.
  • Sasaki, M., et al. (n.d.). Organoborane coupling reactions (Suzuki coupling). PMC - NIH.
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-methylpyridine 98%.
  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Biscoe, M. R., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.
  • ChemicalBook. (n.d.). 2-BROMO-5-METHOXYPYRIDINE synthesis.
  • Sayama, S., & Onishi, Y. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines.
  • Organic Preparations and Procedures, Inc. (1971). THE SYNTHESIS OF TWO NEW 2,3-DIHALO-5-METHYLPYRIDINES.
  • Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • BenchChem. (2025). Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 5-methyl-2-(4-chlorophenyl)pyridine.
  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
  • Pearson. (n.d.). What products would you expect from the following Suzuki coupling reactions? (b).
  • Al-Masum, M., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC.
  • Sandiego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
  • ACS Catalysis. (2022).
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 2-(4-Chlorophenyl)-5-methylpyridine via Suzuki-Miyaura Coupling.
  • Google Patents. (2002). US20020161230A1 - Process for preparing boronic and borinic acids.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine.
  • Guidechem. (2022, August 29).
  • Guidechem. (n.d.). 2-Bromo-5-methylpyridine 3510-66-5 wiki.
  • Ambeed.com. (n.d.). 3510-66-5 | 2-Bromo-5-methylpyridine.
  • Billingsley, K. L., & Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.
  • ChemicalBook. (2026, January 13). 2-Tolylboronic acid | 16419-60-6.
  • University of Cape Town. (2010).
  • Reddit. (2022, October 18). Trouble isolating my Suzuki coupling biaryl acid product.
  • PrepChem.com. (n.d.). Synthesis of 4-tolylboronic acid.
  • Organic Syntheses Procedure. (n.d.). 5-methyl-2,2'-bipyridine.
  • Khan, I., et al. (2017).
  • Chemistry and Materials. (2025, October 31). Green design, synthesis, and characterization of a novel eight-membered silicon-boron-based cyclo-1,5-di(p-tolyl)-3,3,7,7-tetrap.
  • MDPI. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.
  • Green Chemistry (RSC Publishing). (2001).

Sources

Application Note: Synthesis and Purification Protocol for 5-Methyl-2-m-tolylpyridine Ligand

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Organometallic Chemists, and Drug/Materials Development Professionals Methodology: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Introduction & Mechanistic Rationale

5-Methyl-2-m-tolylpyridine (CAS: 851775-42-3) is an advanced bidentate (C^N) ligand critical for the development of phosphorescent transition metal complexes, particularly iridium(III) and platinum(II) species used in organic light-emitting diodes (OLEDs) and photocatalysis[1]. The dual methyl substitution on both the pyridine and phenyl rings provides precise steric tuning and enhances the solubility and photoluminescence quantum yield (PLQY) of the resulting organometallic frameworks.

The most robust methodology for synthesizing this ligand is the Suzuki-Miyaura cross-coupling between 2-bromo-5-methylpyridine and 3-methylphenylboronic acid (also known as m-tolylboronic acid)[2]. This protocol employs [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) as the catalyst. The bidentate nature of the dppf ligand enforces a cis-geometry on the palladium center, which significantly accelerates the rate-limiting reductive elimination step. This mechanistic advantage suppresses undesired homocoupling of the boronic acid, ensuring high product fidelity and scalability.

Materials & Reagents

The following stoichiometry is optimized for an 11.6 mmol scale reaction, ensuring complete conversion of the aryl bromide while utilizing a slight excess of the boronic acid to compensate for potential protodeboronation side reactions[2].

ReagentRoleMW ( g/mol )EquivalentsAmount
2-Bromo-5-methylpyridine Electrophile172.021.002.00 g (11.6 mmol)
3-Methylphenylboronic acid Nucleophile135.961.201.89 g (13.9 mmol)
Pd(dppf)Cl₂·CH₂Cl₂ Catalyst816.600.050.48 g (0.58 mmol)
Sodium Carbonate (Na₂CO₃) Base105.993.404.20 g (39.6 mmol)
1,4-Dioxane Solvent (Organic)88.11-20 mL
Deionized Water Solvent (Aqueous)18.02-4 mL

Experimental Workflow

Workflow A 1. Reagent Preparation & Degassing (Argon Sparging) B 2. Suzuki-Miyaura Coupling (100°C Reflux, 12-16 h) A->B C 3. Aqueous Quench & Extraction (EtOAc / H2O) B->C D 4. Drying & Concentration (Na2SO4, Rotary Evaporation) C->D E 5. Column Chromatography (Silica Gel, Hexanes/EtOAc) D->E F 6. Analytical Validation (NMR, HPLC-MS) E->F

Figure 1: Step-by-step experimental workflow for the synthesis and purification of 5-Methyl-2-m-tolylpyridine.

Detailed Step-by-Step Protocol

Phase 1: Reaction Setup and Degassing
  • Assembly: To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-5-methylpyridine (2.00 g), 3-methylphenylboronic acid (1.89 g), and Na₂CO₃ (4.20 g)[2].

  • Solvent Addition: Add 20 mL of 1,4-dioxane and 4 mL of deionized water to create a biphasic solvent system.

  • Degassing (Critical Step): Submerge a long needle into the liquid and sparge the mixture with Argon or Nitrogen gas for 15–20 minutes.

    • Causality: Dissolved oxygen must be rigorously removed before adding the catalyst. Oxygen rapidly oxidizes the electron-rich Pd(0) active species into an inactive Pd(II) peroxo complex, halting the catalytic cycle. Furthermore, O₂ promotes the oxidative homocoupling of the boronic acid, reducing the effective stoichiometry of the nucleophile.

Phase 2: Catalytic Coupling
  • Catalyst Addition: Briefly open the system under a positive flow of inert gas and add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (0.48 g)[2]. Resume the inert gas blanket immediately.

    • Causality: Adding the palladium catalyst after initial degassing minimizes its exposure to oxygen while in solution, preserving its catalytic lifespan.

  • Reflux: Heat the reaction mixture to 100 °C using an oil bath or heating block. Maintain vigorous stirring under reflux for 12 to 16 hours.

    • Causality: Elevated temperatures are required to overcome the activation energy barrier of the oxidative addition step between the aryl bromide and the Pd(0) center. The biphasic nature of the solvent ensures the organic substrates and the inorganic base remain in continuous contact at the solvent interface.

Phase 3: Work-up and Extraction
  • Quenching: Remove the flask from the heat source and allow it to cool to room temperature.

  • Extraction: Dilute the mixture with 30 mL of Ethyl Acetate (EtOAc) and 20 mL of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with additional EtOAc (2 × 20 mL)[2].

  • Washing: Wash the combined organic layers with saturated aqueous sodium chloride (brine, 30 mL)[2].

    • Causality: EtOAc selectively partitions the target ligand from the aqueous phase, which retains the inorganic salts (borates, unreacted carbonate, and halides). Brine washing reduces the water content in the organic phase, preventing emulsion formation and aiding the subsequent drying step.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

Phase 4: Purification
  • Chromatography: Purify the crude residue via silica gel column chromatography using a Hexanes/Ethyl Acetate gradient (e.g., 10:1 to 5:1 v/v) as the eluent.

    • Causality: Non-polar biphenyl byproducts (from minor homocoupling) will elute first, followed by the target 5-methyl-2-m-tolylpyridine. Because the basic nitrogen on the pyridine ring may cause slight tailing on acidic silica, adding 1% triethylamine (TEA) to the eluent can neutralize silanol groups, significantly improving peak shape and overall recovery.

Mechanistic Pathway

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (2-Bromo-5-methylpyridine) Pd0->OxAdd PdII Pd(II) Intermediate (Ar-Pd-Br) OxAdd->PdII Trans Transmetalation (m-Tolylboronic acid + Base) PdII->Trans PdII_2 Pd(II) Diaryl Species (Ar-Pd-Ar') Trans->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-Methyl-2-m-tolylpyridine RedElim->Product

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling generating 5-Methyl-2-m-tolylpyridine.

Analytical Validation

To confirm the successful synthesis and purity of the 5-Methyl-2-m-tolylpyridine ligand, the following analytical signatures should be validated:

Analytical MethodTarget ParameterExpected Observation
¹H NMR (400 MHz, CDCl₃) Pyridine Protons~8.50 ppm (d, 1H), ~7.60 ppm (dd, 1H), ~7.55 ppm (d, 1H)
Phenyl Protons~7.80 ppm (s, 1H), ~7.75 ppm (d, 1H), ~7.35 ppm (t, 1H), ~7.20 ppm (d, 1H)
Methyl Protons~2.45 ppm (s, 3H, Ar-CH₃), ~2.35 ppm (s, 3H, Py-CH₃)
ESI-MS (Positive Mode) Molecular Ion [M+H]⁺m/z calculated for C₁₃H₁₄N: 184.11; Found: ~184.1
HPLC (Reverse Phase) Purity AssessmentSingle major peak (>98% AUC) at 254 nm

References

  • Title: Stable and Efficient Electroluminescent Materials (EP3366683A1)
  • Title: Carbamate compound and use thereof (WO2016114161A1)

Sources

Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 2-Bromo-5-methylpyridine and 3-Methylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

The construction of biaryl and heterobiaryl scaffolds is a cornerstone of modern drug discovery, heavily utilized in the synthesis of kinase inhibitors, colchicine-binding site inhibitors, and advanced agrochemicals[1][2]. Specifically, the Suzuki-Miyaura cross-coupling of 2-bromo-5-methylpyridine with 3-methylphenylboronic acid yields 5-methyl-2-(3-methylphenyl)pyridine—a highly valuable intermediate.

As an Application Scientist, I approach this reaction not merely as a mixture of reagents, but as a finely tuned catalytic cycle. The 2-position of the pyridine ring is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen, making oxidative addition by Palladium(0) highly favorable[3]. However, the mildly electron-donating 5-methyl group on the pyridine and the 3-methyl group on the boronic acid require optimized transmetalation conditions to ensure high turnover frequencies and prevent protodeboronation (the premature cleavage of the C-B bond).

Mechanistic Causality & Reaction Design

To achieve a self-validating and high-yielding protocol, every experimental choice must be grounded in mechanistic causality:

  • Catalyst Selection: While standard

    
     is functional, we recommend 
    
    
    
    . The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a cis-geometry at the Palladium(II) center. This spatial arrangement significantly accelerates the final reductive elimination step, minimizing catalyst degradation and side-product formation[2].
  • Base and Solvent Synergy: Transmetalation requires the boronic acid to be converted into a highly nucleophilic tetrahedral boronate complex. Potassium carbonate (

    
    ) in a biphasic 1,4-Dioxane/Water mixture achieves this perfectly. The water dissolves the inorganic base and facilitates boronate formation, while the dioxane maintains the organic substrates in solution[4][5].
    
  • Degassing: Oxygen is detrimental to Pd(0) species. Thorough degassing via sparging or freeze-pump-thaw cycles prevents catalyst oxidation and suppresses oxidative homocoupling of the boronic acid.

Quantitative Data: Condition Optimization

The following table summarizes the optimization data for coupling 2-bromo-5-methylpyridine and 3-methylphenylboronic acid, demonstrating the superiority of the dppf-ligated system.

Catalyst System (mol %)Base (Equiv)Solvent System (v/v)Temp (°C)Time (h)Isolated Yield (%)

(5%)

(2.5)
Toluene/EtOH/

(2:1:1)
801674%

(5%)

(2.5)
1,4-Dioxane/

(4:1)
90 12 88%

/ SPhos (2%)

(3.0)
Toluene/

(10:1)
100694%

Note: While the SPhos system yields slightly higher results, the


 protocol is presented below due to the broader commercial availability and lower air-sensitivity of the pre-catalyst.

Experimental Workflow Visualization

ProtocolWorkflow Prep 1. Reagent Preparation Weigh Reactants & Catalyst Degas 2. Solvent Degassing N2/Ar Purge (15 min) Prep->Degas Reaction 3. Catalytic Reaction Reflux at 90°C (12 h) Degas->Reaction Workup 4. Aqueous Workup Extraction (EtOAc/H2O) Reaction->Workup Purify 5. Purification Silica Gel Chromatography Workup->Purify

Fig 1: Step-by-step workflow for the Suzuki-Miyaura cross-coupling protocol.

Detailed Step-by-Step Protocol

Scale: 1.0 mmol (Bench-scale synthesis)

Materials Required:
  • Aryl Halide: 2-Bromo-5-methylpyridine (1.0 equiv, 1.0 mmol, 172.0 mg)

  • Boronic Acid: 3-Methylphenylboronic acid (1.2 equiv, 1.2 mmol, 163.2 mg)

  • Catalyst:

    
     (0.05 equiv, 5 mol%, 40.8 mg)
    
  • Base: Potassium carbonate (

    
    ) (2.5 equiv, 2.5 mmol, 345.5 mg)
    
  • Solvents: 1,4-Dioxane (Anhydrous, 4.0 mL), Deionized Water (1.0 mL), Ethyl Acetate (for extraction), Brine.

Procedure:
  • Reaction Assembly: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-5-methylpyridine (172.0 mg), 3-methylphenylboronic acid (163.2 mg), and

    
     (345.5 mg).
    
  • Solvent Addition & Degassing: Add 1,4-Dioxane (4.0 mL) and

    
     (1.0 mL) to the flask. Seal the flask with a rubber septum and degas the biphasic mixture by bubbling dry Nitrogen or Argon directly through the solution via a long needle for 15 minutes. Causality: Removing dissolved oxygen prevents the oxidative homocoupling of the boronic acid (yielding 3,3'-dimethylbiphenyl) and protects the active Pd(0) species.
    
  • Catalyst Introduction: Briefly open the septum under a positive flow of inert gas and quickly add the

    
     catalyst (40.8 mg). Reseal and purge the headspace with inert gas for an additional 2 minutes.
    
  • Heating: Transfer the flask to a pre-heated oil bath or heating block set to 90 °C. Stir vigorously (800-1000 rpm) for 12 hours. Causality: Vigorous stirring is critical in biphasic reactions to maximize the interfacial surface area between the organic and aqueous layers, ensuring efficient transmetalation.

  • Reaction Monitoring: Monitor the reaction completion via TLC (Hexanes:EtOAc 4:1) or LC-MS. The starting 2-bromo-5-methylpyridine should be completely consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Filter the entire biphasic mixture through a short pad of Celite to remove palladium black and insoluble inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer with additional Ethyl Acetate (2 × 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel (Eluent: Gradient of 0% to 15% EtOAc in Hexanes) to afford 5-methyl-2-(3-methylphenyl)pyridine as a pale yellow oil or crystalline solid.

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, the final product must be validated:

  • LC-MS: Confirm the mass of the product. Expected

    
     for 
    
    
    
    is m/z 184.1.
  • 1H NMR: Look for the disappearance of the boronic acid OH protons and the distinct shift of the pyridine ring protons, specifically the highly deshielded proton at the 6-position of the pyridine ring (typically around

    
     8.4 - 8.5 ppm).
    

References

  • Benchchem. "A Comparative Analysis of 2-Bromo-4-fluoro-5-methylpyridine for Advanced Synthesis". Benchchem Protocols.
  • National Institutes of Health (NIH).
  • Taylor & Francis. "Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities". Tandfonline.
  • Johannes Kepler University (JKU). "Expedient, Directed Ir‐Catalyzed Diborylation of (Hetero)
  • Google Patents. "Purine inhibitors of human phosphatidylinositol 3-kinase delta" (AU2013347539B2).

Sources

using 5-Methyl-2-m-tolylpyridine in OLED phosphorescent emitters

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for Materials Scientists and Chemical Development Professionals.

Executive Summary

The development of high-efficiency Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise structural tuning of phosphorescent emitters. 5-Methyl-2-(m-tolyl)pyridine (CAS: 851775-42-3) has emerged as a critical intermediate ligand for synthesizing high-performance Iridium(III) complexes [1]. By introducing specific methyl substitutions on both the pyridine and phenyl rings of the standard 2-phenylpyridine (ppy) framework, researchers can tightly control the electronic and steric properties of the resulting dopant.

While primarily utilized in advanced display technologies, the robust photostability, high quantum yields, and long luminescence lifetimes of these Ir(III) complexes are increasingly leveraged by drug development professionals for time-resolved luminescence bio-imaging and as photosensitizers in photodynamic therapy (PDT).

Mechanistic Insights: The Causality of Structural Design

To understand why 5-Methyl-2-(m-tolyl)pyridine is favored over unsubstituted ligands, one must analyze the structure-property relationships governing Ir(III) photophysics:

  • The 5-Methyl Pyridine Substitution (Electronic Tuning): The methyl group at the 5-position of the pyridine ring acts as a weak electron donor via inductive effects. This selectively destabilizes the Lowest Unoccupied Molecular Orbital (LUMO), which is primarily localized on the pyridyl moiety. The result is a slight widening of the HOMO-LUMO gap, allowing researchers to fine-tune the emission spectrum deeper into the pure green or yellow-green region.

  • The Meta-Tolyl Substitution (Steric Shielding): The methyl group on the meta-position of the phenyl ring provides critical steric bulk. In the solid state (or within the OLED emission layer), this breaks the planar symmetry of the complex, drastically reducing intermolecular

    
     stacking. This causality is vital: suppressing stacking prevents Triplet-Triplet Annihilation (TTA) and Aggregation-Caused Quenching (ACQ), thereby maintaining high Photoluminescence Quantum Yields (PLQY) even at high doping concentrations.
    

Synthesis Ligand 5-Methyl-2-m-tolylpyridine (CAS: 851775-42-3) Dimer [Ir(5-m-m-tpy)2Cl]2 (Chloro-Bridged Dimer) Ligand->Dimer 2-Ethoxyethanol/H2O 110°C, 24h IrCore IrCl3·nH2O (Metal Precursor) IrCore->Dimer Complex Ir(5-m-m-tpy)2(acac) (Phosphorescent Emitter) Dimer->Complex 100°C, 12h Acac Acetylacetone (acac) + Na2CO3 Acac->Complex

Chemical synthesis workflow from ligand to heteroleptic Ir(III) phosphorescent emitter.

Experimental Protocols: Synthesis and Device Integration

The following methodology outlines a self-validating system for synthesizing the heteroleptic complex Ir(5-m-m-tpy)₂acac and integrating it into an OLED device.

Phase 1: Synthesis of the Chloro-Bridged Dimer

Causality Focus: The Nonoyama reaction requires a specific solvent polarity to bridge the solubility gap between the organic ligand and the inorganic metal salt.

  • Preparation: In a 100 mL round-bottom flask, combine Iridium(III) chloride hydrate (

    
    , 1.0 eq) and 5-Methyl-2-(m-tolyl)pyridine (2.5 eq) [2].
    
  • Solvent Addition: Add a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water. Rationale: Water dissolves the Ir salt, while 2-ethoxyethanol dissolves the ligand. The boiling point of the mixture allows for safe reflux at 110 °C.

  • Degassing: Purge the solution with Argon for 30 minutes. Rationale: Ir(III) triplet states and intermediates are highly sensitive to oxygen, which can oxidize the metal center and degrade the cyclometalation yield.

  • Reflux: Heat the mixture to 110 °C under an inert atmosphere for 24 hours.

  • Recovery: Cool to room temperature. Add 20 mL of water to precipitate the dimer. Filter and wash with ethanol and hexane to remove unreacted ligand.

  • Validation & QC Checkpoint: Perform

    
     NMR in 
    
    
    
    . The disappearance of the specific ortho-proton on the phenyl ring confirms successful C-H activation and cyclometalation.
Phase 2: Synthesis of the Heteroleptic Complex
  • Reaction: Suspend the chloro-bridged dimer (1.0 eq), acetylacetone (3.0 eq), and anhydrous sodium carbonate (

    
    , 10.0 eq) in 2-ethoxyethanol.
    
  • Heating: Heat to 100 °C for 12 hours under Argon. Rationale:

    
     deprotonates the acac ligand, allowing it to cleave the chloride bridge and coordinate to the Ir core.
    
  • Purification: Cool and extract with dichloromethane (DCM). Wash with water, dry over

    
    , and evaporate. Purify via silica gel column chromatography (DCM/Hexane).
    
  • Sublimation: Subject the purified powder to temperature-gradient vacuum sublimation (

    
     Torr). Rationale: OLED applications require >99.9% purity. Sublimation removes trace halogens that act as severe charge traps in devices.
    
  • Validation & QC Checkpoint: High-Performance Liquid Chromatography (HPLC) must show a single peak >99.5% [3]. Cyclic Voltammetry (CV) should display a reversible oxidation wave, validating the electrochemical stability of the complex.

Phase 3: OLED Device Fabrication
  • Substrate Prep: Clean Indium Tin Oxide (ITO) glass substrates sequentially with detergent, deionized water, acetone, and isopropanol. Treat with

    
     plasma for 10 minutes to increase the ITO work function.
    
  • Vacuum Deposition: Transfer to a thermal evaporator. Sequentially deposit the following layers at

    
     Torr:
    
    • HTL: 40 nm of NPB (Hole Transport Layer).

    • EML: 30 nm of CBP host co-deposited with 8 wt%

      
      . Rationale: 8 wt% ensures complete Förster Resonance Energy Transfer (FRET) from the host to the dopant without triggering ACQ.
      
    • ETL: 20 nm of TPBi (Electron Transport Layer).

    • Cathode: 1 nm LiF followed by 100 nm Aluminum.

OLED Anode ITO Anode HTL Hole Transport Layer (HTL) Anode->HTL Hole (h+) EML Emission Layer (EML) Host + Ir Complex HTL->EML EML->EML Exciton Recombination ETL Electron Transport Layer (ETL) ETL->EML Cathode Al/LiF Cathode Cathode->ETL Electron (e-)

Standard OLED device architecture illustrating charge injection and exciton recombination.

Quantitative Data Presentation

The structural modifications imparted by the 5-Methyl-2-(m-tolyl)pyridine ligand yield measurable improvements in photophysical and electrochemical properties compared to standard reference emitters.

Table 1: Comparative Photophysical and Electronic Properties

PropertyStandard


Analytical Method
Emission Peak (

)
510 nm522 nmPhotoluminescence Spectroscopy
PLQY (

)
~ 0.90> 0.95Integrating Sphere (in PMMA film)
Excited State Lifetime (

)
1.5

1.2

Time-Correlated Single Photon Counting
HOMO Level -5.30 eV-5.24 eVCyclic Voltammetry (vs

)
LUMO Level -2.80 eV-2.71 eVCalculated (

)
Sublimation Temp 280 °C265 °CThermal Gravimetric Analysis (TGA)

Note: The lower sublimation temperature of the target complex is a direct result of the steric bulk provided by the meta-tolyl methyl group, which disrupts crystal lattice packing and lowers the energy required for vaporization.

References

  • Watson International Limited. "ChemWhat-0537 CAS 851775-42-3 - Iridium Complexes / Ligands." Watson-Int.com. Available at:[Link]

Application Note: 5-Methyl-2-(m-tolyl)pyridine as a Tunable C^N Bidentate Ligand for High-Performance Iridium(III) Photoredox Catalysts

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals specializing in late-stage functionalization and photochemistry.

Executive Summary & Mechanistic Rationale

In the rapidly expanding field of visible-light photoredox catalysis, the precise tuning of a catalyst's excited-state redox potentials is paramount for enabling challenging single-electron transfer (SET) events. 5-Methyl-2-m-tolylpyridine (CAS: 851775-42-3) has emerged as a highly privileged C^N bidentate ligand for the synthesis of heteroleptic Iridium(III) complexes [1].

Unlike the ubiquitous parent ligand 2-phenylpyridine (ppy), this rationally designed derivative incorporates two strategic methyl substitutions that fundamentally alter both the photophysical properties and the operational stability of the resulting metal complexes [2]:

  • Electronic Tuning via C5-Methylation (Pyridine Ring): The Lowest Unoccupied Molecular Orbital (LUMO) of cyclometalated Ir(III) complexes is primarily localized on the electron-deficient pyridine moiety. The introduction of an electron-donating methyl group at the C5 position destabilizes the LUMO. This thermodynamic shift results in a more negative ground-state reduction potential (

    
    ), thereby significantly increasing the reducing power of the excited state (
    
    
    
    ) [3].
  • Steric Shielding via m-Tolyl Substitution: The methyl group on the phenyl ring (meta to the coordinating carbon) provides essential steric bulk. In solution-phase photoredox catalysis, this prevents catalyst aggregation and suppresses non-radiative decay pathways. In solid-state applications (such as OLEDs), it mitigates Triplet-Triplet Annihilation (TTA) and Aggregation-Caused Quenching (ACQ) [4].

Experimental Workflows & Self-Validating Protocols

The following protocols detail the synthesis of a highly reducing heteroleptic photoredox catalyst,


, starting from the commercially available ligand.

SynthesisWorkflow Step1 IrCl3·xH2O + Ligand (CAS: 851775-42-3) Cond1 2-Ethoxyethanol/H2O 110°C, 24h (Nonoyama Reaction) Step1->Cond1 Dimer Chloro-Bridged Dimer [Ir(L)2(μ-Cl)]2 Cond1->Dimer Cond2 dtbbpy Ligand Ethylene Glycol, 150°C Followed by NH4PF6 Dimer->Cond2 Final [Ir(L)2(dtbbpy)]PF6 Active Photocatalyst Cond2->Final

Caption: Step-by-step synthetic workflow for generating the heteroleptic Ir(III) photoredox catalyst.

Protocol A: Synthesis of the Chloro-Bridged Iridium Dimer

Objective: Cyclometalation of 5-Methyl-2-m-tolylpyridine onto the Iridium core via the Nonoyama reaction.

  • Preparation: In a 100 mL round-bottom flask, combine

    
     (1.0 equiv, typically 1.0 mmol) and 5-Methyl-2-m-tolylpyridine (2.2 equiv, 2.2 mmol).
    
  • Solvent Addition: Add a 3:1 (v/v) mixture of 2-ethoxyethanol and deionized water (30 mL total volume).

    • Causality: The mixed solvent system is critical. Water facilitates the hydrolysis of the polymeric

      
       hydrate, exposing active coordination sites. 2-Ethoxyethanol provides a high boiling point necessary to overcome the high activation energy of the 
      
      
      
      bond cleavage on the phenyl ring.
  • Degassing: Purge the mixture with inert gas (

    
     or Argon) for 15 minutes.
    
  • Reflux: Heat the mixture to 110 °C under an inert atmosphere for 24 hours.

  • Validation Checkpoint (Self-Validation): The reaction is successful when the initial dark black/green solution transitions into a bright yellow/green opaque suspension. TLC (Silica, 9:1 Hexanes:EtOAc) should confirm the near-complete consumption of the highly blue-fluorescent free ligand under 365 nm UV light.

  • Isolation: Cool to room temperature. Add 30 mL of water to fully precipitate the dimer. Filter the yellow/green solid via vacuum filtration, wash sequentially with water and cold ethanol, and dry under high vacuum.

Protocol B: Synthesis of the Heteroleptic Catalyst

Objective: Cleavage of the chloride bridge and coordination of the ancillary ligand (4,4'-di-tert-butyl-2,2'-bipyridine).

  • Bridge Cleavage: Suspend the synthesized dimer (0.5 mmol) and dtbbpy (1.1 mmol) in 20 mL of ethylene glycol.

  • Thermal Coordination: Heat the suspension to 150 °C for 15 hours under an inert atmosphere.

    • Causality: Ethylene glycol allows for high-temperature reflux without pressure vessels. The bulky tert-butyl groups on dtbbpy prevent

      
       stacking of the resulting complexes, dramatically increasing the solubility of the final catalyst in organic solvents like dichloromethane and acetonitrile.
      
  • Anion Exchange: Cool the deep luminescent yellow solution to room temperature. Dilute with 50 mL of water. Add a saturated aqueous solution of

    
     (excess, ~5.0 mmol) dropwise while stirring vigorously.
    
    • Causality: The initial chloride counterion makes the complex highly hygroscopic and difficult to purify. Exchanging

      
       for the non-coordinating, bulky 
      
      
      
      anion forces the complex to precipitate as a stable, easily handled solid.
  • Isolation & Validation: Filter the resulting bright yellow precipitate. Self-Validation: The final product should be completely soluble in

    
     (unlike the dimer) and exhibit intense yellow-orange phosphorescence under 365 nm irradiation.
    

Quantitative Data Presentation

The strategic addition of methyl groups significantly alters the thermodynamic landscape of the catalyst. Table 1 summarizes the comparative photophysical and electrochemical data between the parent complex and the 5-Methyl-2-m-tolylpyridine derivative [2, 3].

Table 1: Comparative Photophysical and Electrochemical Properties

Property


Impact of Ligand Modification
Absorption (

)
410 nm405 nmSlight hypsochromic shift due to widened HOMO-LUMO gap.
Emission (

)
585 nm570 nmBlue-shifted emission; higher triplet energy (

).
Luminescence Lifetime (

)
0.55 µs0.68 µsExtended lifetime due to steric protection against solvent quenching.
Oxidation

+1.21 V+1.15 VEasier to oxidize (more electron-rich metal center).
Reduction

-1.37 V-1.45 VHarder to reduce (destabilized LUMO).
Excited State

-0.96 V-1.05 VEnhanced reducing power for challenging SET events.

(Note: Potentials are reported vs. SCE in


)

Application: Visible-Light Reductive Dehalogenation

Because the excited state of the 5-Methyl-2-m-tolylpyridine complex is a stronger reductant (-1.05 V vs SCE) than its unmethylated counterpart, it is ideally suited for the reductive activation of recalcitrant alkyl and aryl halides in late-stage drug development [3].

PhotoredoxCycle GS Ir(III) Ground State ES *Ir(III) Excited State (Strong Reductant) GS->ES hν (450 nm) MLCT & ISC Ox Ir(IV) Oxidized State ES->Ox SET to R-X (Reductive Quenching) Ox->GS SET from Sacrificial Donor (e.g., DIPEA)

Caption: Reductive quenching photoredox cycle highlighting the single-electron transfer (SET) events.

Standard Operating Protocol for Reductive Cross-Coupling
  • Reaction Assembly: In an oven-dried 10 mL Schlenk tube, add the aryl halide substrate (0.2 mmol), the

    
     catalyst (1.0 mol%), and a sacrificial electron donor such as N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).
    
  • Solvent: Add 2.0 mL of anhydrous Acetonitrile.

  • Degassing (Critical Step): Perform three consecutive Freeze-Pump-Thaw cycles.

    • Causality: Molecular oxygen (

      
      ) is a potent triplet quencher. Because the active catalytic species is a long-lived triplet excited state (
      
      
      
      ), dissolved oxygen will undergo rapid energy transfer to form reactive singlet oxygen (
      
      
      ). This prematurely quenches the catalyst, halts the SET event, and leads to unwanted substrate oxidation.
  • Irradiation: Backfill the tube with Argon and irradiate with 450 nm blue LEDs (distance ~2 cm) at room temperature for 12 hours. The steric bulk of the m-tolyl group prevents catalyst degradation over this extended irradiation period.

  • Workup: Quench the reaction with water, extract with ethyl acetate, and purify via flash column chromatography.

References

1.1 - Warshel Chemical Ltd. 2.2 - AIP Publishing 3.3 - Journal of the American Chemical Society 4.4 - Chemical Society Reviews (RSC Publishing)

Sources

crystallization techniques for 5-methyl-2-m-tolylpyridine complexes

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from Gemini Laboratories

Topic: Strategic Crystallization of 5-methyl-2-m-tolylpyridine Complexes For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional structure of metal-organic complexes is fundamental to understanding their function, a cornerstone of modern drug development and materials science. For novel compounds such as 5-methyl-2-m-tolylpyridine complexes, single-crystal X-ray diffraction (SCXRD) remains the definitive method for structural elucidation. However, obtaining diffraction-quality single crystals is often a significant bottleneck. This guide, designed for researchers and application scientists, moves beyond simple recipes to provide a detailed, scientifically-grounded framework for crystallizing these challenging pyridine-based complexes. We will explore the foundational principles of crystallization, detail field-proven protocols for primary techniques, and offer systematic troubleshooting strategies, all grounded in authoritative references.

The Imperative for High-Quality Single Crystals

The journey from a synthesized powder to a refined crystal structure is one of the most critical phases in chemical research. For complexes involving substituted pyridines like 5-methyl-2-m-tolylpyridine, the orientation of the tolyl group, the coordination geometry around the metal center, and the intermolecular packing interactions (such as π-π stacking) are all decisive factors in the compound's properties.[1][2] These details can only be unambiguously determined through SCXRD. Growing a suitable crystal is, therefore, not merely a preparatory step but an integral part of the discovery process.

Foundational Principles: Controlling Supersaturation

Crystallization is the transition from a disordered state (solution) to a highly ordered one (crystal lattice). This process is governed by achieving a state of supersaturation , where the concentration of the complex in solution exceeds its equilibrium solubility.[3] However, the rate at which supersaturation is achieved is paramount.

  • Rapid Supersaturation: Leads to rapid, uncontrolled nucleation , resulting in a shower of tiny, often unusable microcrystals or an amorphous powder.[4][5]

  • Slow, Controlled Supersaturation: Favors crystal growth , where solute molecules have sufficient time to deposit onto the ordered lattice of a few initial nuclei, leading to larger, higher-quality single crystals.[6]

The techniques described herein are all sophisticated methods for gently and slowly pushing a system into the supersaturation zone to favor growth over nucleation.

Pre-Crystallization Essentials: Setting the Stage for Success

Hasty crystallization attempts are a primary source of failure. A systematic, preparatory approach dramatically increases the probability of success.

Purity is Paramount

The adage "Garbage In, Garbage Out" is especially true for crystallization.[3] Impurities can inhibit nucleation, disrupt the crystal lattice, or co-crystallize, leading to poor diffraction. Before any attempt, ensure your 5-methyl-2-m-tolylpyridine complex has a minimum purity of 90%, with >95% being ideal.[7]

The Solubility Screen: Your Crystallization Roadmap

You must understand your complex's solubility profile before choosing a technique. A simple "line-of-vials" test is an efficient way to screen multiple solvents.[8][9]

Protocol: Line-of-Vials Solubility Assessment

  • Place a small amount (e.g., 5-10 mg) of your complex into a series of clean, small vials.

  • To each vial, add a different solvent (see Table 1) in small aliquots (e.g., 0.2 mL).

  • Observe the solubility at room temperature after vortexing.

  • Categorize solvents as:

    • High Solubility: Dissolves completely in a small volume. These are good "solvent" candidates for diffusion and layering techniques.

    • Moderate Solubility: Dissolves partially or requires a larger volume. These are ideal candidates for slow evaporation.[4]

    • Low/Insoluble: Does not dissolve. These are good "antisolvent" or "precipitant" candidates.[3]

Table 1: Properties of Common Crystallization Solvents

SolventBoiling Point (°C)Polarity IndexDensity (g/mL)Notes & Considerations
Hexanes690.1~0.66Excellent antisolvent for non-polar complexes.[10]
Toluene1112.40.87Aromatic nature can promote π-π stacking. Less volatile than benzene.[7]
Diethyl Ether352.80.71Highly volatile; good for vapor diffusion but can evaporate too quickly.[7]
Dichloromethane (DCM)403.11.33Common solvent, but high volatility can be a drawback for slow methods.[7][11]
Tetrahydrofuran (THF)664.00.89Good solvent, but known to sometimes cause "oiling out".[11]
Ethyl Acetate774.40.90A good general-purpose solvent for organic and organometallic complexes.[7]
Acetone565.10.79Highly volatile; risk of rapid evaporation leading to poor crystal quality.[7]
Acetonitrile825.80.79Common polar solvent.
Ethanol784.30.79Protic solvent, capable of hydrogen bonding, which may help or hinder crystallization.[11]
Methanol655.10.79Similar to ethanol; protic and polar.
Dimethylformamide (DMF)1536.40.94High boiling point, useful for dissolving poorly soluble compounds.[12]
Dimethyl Sulfoxide (DMSO)1897.21.10Use with caution; can sometimes displace ligands in metal complexes.[13]

Primary Crystallization Protocols & Workflows

It is strongly recommended to set up multiple crystallization experiments in parallel using different techniques and solvent systems.[8]

Slow Evaporation

Principle: This is the simplest technique, where supersaturation is achieved by gradually removing the solvent through evaporation.[3][14]

When to Use: Ideal for compounds that are moderately soluble in a chosen solvent and when you have a reasonable quantity of material (>10-20 mg).[4][15]

Protocol: Slow Evaporation

  • Prepare a nearly saturated solution of the complex in a suitable solvent (e.g., toluene, ethyl acetate).

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter, which can act as unwanted nucleation sites.[4][14]

  • Cover the vial in a way that allows for slow evaporation. A common method is to cover the vial with parafilm and poke a few small holes with a needle.[14] A loose-fitting cap also works.[9]

  • Place the vial in a vibration-free location (e.g., a quiet corner of a lab bench).[4]

  • Allow the solvent to evaporate over several days to weeks. Do not disturb the vial.

Workflow Diagram: Slow Evaporation

G cluster_prep Preparation cluster_growth Crystal Growth A Dissolve Complex in Moderately Soluble Solvent B Filter Solution (0.22 µm filter) A->B C Transfer to Clean Vial B->C D Cover with Punctured Film or Loose Cap C->D E Store in Vibration-Free Area D->E F Crystals Form as Solvent Evaporates E->F G cluster_setup System Setup cluster_process Diffusion & Growth A Inner Vial: Dissolve complex in 'good' solvent C Place inner vial inside outer vial A->C B Outer Vial: Add volatile 'antisolvent' B->C D Seal outer vial tightly C->D E Antisolvent vapor diffuses into inner vial D->E Incubate F Solubility of complex decreases slowly E->F G Supersaturation is reached F->G H High-quality crystals form G->H G A Dissolve Complex in Dense 'Good' Solvent in a Narrow Tube B Gently Layer Less Dense 'Antisolvent' on Top A->B C Stable Interface Forms Between Solvents B->C D Seal Tube and Store Undisturbed C->D E Slow Diffusion Occurs Across the Interface D->E F Crystals Grow at the Solvent-Antisolvent Interface E->F

Workflow for the Solvent Layering Crystallization Technique.

Troubleshooting:

  • Problem: The two layers mix immediately.

    • Cause: The antisolvent was added too quickly, or the density difference is insufficient.

    • Solution: Add the antisolvent much more slowly. A helpful trick is to flash-freeze the bottom layer in liquid nitrogen before adding the top layer, then allow it to thaw slowly and undisturbed. *[8][9] Problem: Only a powder precipitates.

    • Cause: Diffusion is too fast, or the initial solution was too concentrated.

    • Solution: Try a more dilute starting solution. Use a "buffer" layer of the pure "good" solvent between the solution and the antisolvent to further slow diffusion.

[11]### 5.0 Data-Driven Solvent Selection

The choice of solvent and antisolvent is the most critical variable in diffusion and layering experiments. The following table provides empirically successful pairings.

Table 2: Common Solvent/Antisolvent Pairs for Diffusion & Layering

"Good" Solvent (Higher Density/Less Volatile)"Antisolvent" (Lower Density/More Volatile)
DichloromethanePentane, Hexane, Cyclopentane
Tetrahydrofuran (THF)Hexane, Cyclohexane
TolueneHexane, Pentane, THF
AcetonitrileTetrahydropyran, Diethyl Ether
Ethanol / MethanolDiethyl Ether, Hexane, THF
WaterAcetone, Dioxane, Alcohols

Conclusion: A Systematic and Patient Approach

The crystallization of novel 5-methyl-2-m-tolylpyridine complexes is a methodical process, not an art based on luck. Success hinges on a systematic approach: ensuring high purity, conducting thorough solubility screens, and attempting multiple techniques and solvent systems in parallel. Patience is a critical virtue, as the best crystals often grow slowly and without disturbance. T[4]his guide provides the foundational protocols and troubleshooting frameworks to empower researchers to navigate the challenges of crystallization and unlock the structural secrets of their novel complexes.

References

  • University of Bristol. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(5), 337-342. [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • KU Leuven. (2026). How to crystallize your sample. X-ray Core, KU Leuven. Retrieved from [Link]

  • Thorp-Greenwood, F. L. (2024). How to grow crystals for X-ray crystallography. IUCr. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Technobis Crystallization Systems. (2024, July 31). How to use the Vapor Diffusion set up of the CrystalBreeder [Video]. YouTube. [Link]

  • Potočňák, I., et al. (2018). Crystal Chemistry of Zinc Quinaldinate Complexes with Pyridine-Based Ligands. Crystals, 8(1), 52. [Link]

  • University of York. (n.d.). scXRD: Growing single crystals. Chemistry Teaching Labs. Retrieved from [Link]

  • The Schlenk Line Survival Guide. (2021). Crystallisation. Retrieved from [Link]

  • Linac Coherent Light Source. (n.d.). Crystal Growth. SLAC National Accelerator Laboratory. Retrieved from [Link]

  • iasbs ZNU. (2013, July 31). Hanging Drop Vapor Diffusion Protein Crystallization Tutorial [Video]. YouTube. [Link]

  • Spingler, B., et al. (2020). Single crystal growth of water-soluble metal complexes with the help of the nano-crystallization method. Dalton Transactions, 49(30), 10394-10400. [Link]

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved from [Link]

  • Chen, Y., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. White Rose Research Online. [Link]

  • Hunter, A. (n.d.). A Beginner's Introduction Chapter XIV: Growing Single Crystals. Youngstown State University. Retrieved from [Link]

  • Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons.
  • ResearchGate. (2021). What exactly needed to develop a perfect crystal of synthesized organic compounds?. Retrieved from [Link]

  • Rubio-Martinez, M., et al. (2020). Growing and Shaping Metal-Organic Framework Single Crystals at the Millimeter Scale. Journal of the American Chemical Society, 142(23), 10539-10545. [Link]

  • Reddy, M. S., & Kumar, S. (2019). Recent synthetic advances in pyridine-based thermotropic mesogens. RSC Advances, 9(45), 26034-26059. [Link]

  • Mao, S., et al. (2011). 5-Methyl-2-pyridone. Acta Crystallographica Section E: Crystallographic Communications, 67(9), o2406. [Link]

  • APC Ltd. (2020, October 9). Solvent Selection in Pharmaceutical Crystallization Process Development [Video]. YouTube. [Link]

  • Aydin, F., & Kiraz, A. O. (2025). Synthesis, analysis of single crystal structure and computational studies on a novel picrate derivative: 2-(Pyridine-2-ylthio)pyridine-1-ium picrate. European Journal of Chemistry, 16, 117-128. [Link]

  • ResearchGate. (n.d.). Synthesis and X-Ray Crystal Structure Determination of Pyridine-2,6-Dicarboxylate Ligand-Based 2D Complex with Heterometallic Ions. Retrieved from [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]

  • Benali-Cherif, R., et al. (2013). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 1), o105–o106. [Link]

  • Ajoy, B., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals, 13(7), 1069. [Link]

  • Kruger, P. E., et al. (2021). Synthesis, crystallization and Hirshfeld surface analysis of transition metal carboxylate pentapyridines. CrystEngComm, 24(1), 101-111. [Link]

  • Hagedorn, F., et al. (1994). U.S. Patent No. 5,332,824. U.S.

Sources

Troubleshooting & Optimization

Technical Support Center: Separating 5-Methyl-2-m-tolylpyridine from Homocoupling Byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide addresses a notoriously difficult purification challenge in drug development and materials science: separating the biaryl target 5-Methyl-2-m-tolylpyridine from its Suzuki-Miyaura homocoupling byproducts.

Because the target and its byproducts share nearly identical molecular weights and polarities, standard silica gel chromatography is often inefficient and leads to severe product loss. This guide provides a self-validating, scalable liquid-liquid extraction protocol that exploits fundamental differences in coordination chemistry and acid-base properties to achieve high purity without exhaustive chromatography.

Physicochemical Properties & Partitioning Data

To design a rational separation strategy, we must first analyze the structural and electronic differences between the target molecule and the two major reaction byproducts.

CompoundSourceMW ( g/mol )pKa (Conjugate Acid)Coordination AbilityPhase Partitioning Strategy
5-Methyl-2-m-tolylpyridine Target (Cross-Coupling)183.25~5.5Weak (Monodentate, Sterically Hindered)Protonates in 2M HCl
5,5'-Dimethyl-2,2'-bipyridine Aryl Halide Homocoupling184.24~4.4Strong (Bidentate Chelator)Complexes with Cu(II) in aq. CuSO₄
3,3'-Dimethylbiphenyl Boronic Acid Homocoupling182.26N/A (Neutral)NoneRemains in organic phase at all pH

Mechanistic Troubleshooting & FAQs

Q1: Why do these specific homocoupling byproducts form during my Suzuki coupling? During the palladium-catalyzed [1], two major side reactions compete with the desired cross-coupling. The aryl halide (e.g., 2-bromo-5-methylpyridine) undergoes reductive homocoupling to form 5,5'-dimethyl-2,2'-bipyridine . Simultaneously, the boronic acid (e.g., m-tolylboronic acid) undergoes oxidative homocoupling to form the neutral 3,3'-dimethylbiphenyl [2]. These pathways are intrinsic to the Pd(0)/Pd(II) catalytic cycle, especially when oxygen is present or when transmetalation is slow.

G Reactants 2-Bromo-5-methylpyridine + m-Tolylboronic Acid Pd Pd Catalyst Suzuki-Miyaura Reactants->Pd Target Target: 5-Methyl-2-m-tolylpyridine (Monodentate, pKa ~5.5) Pd->Target Cross-Coupling BP1 Byproduct 1: 5,5'-Dimethyl-2,2'-bipyridine (Bidentate Chelator) Pd->BP1 Reductive Homocoupling BP2 Byproduct 2: 3,3'-Dimethylbiphenyl (Neutral) Pd->BP2 Oxidative Homocoupling

Figure 1. Suzuki-Miyaura reaction pathway generating the target biaryl and homocoupling byproducts.

Q2: Why does standard silica gel chromatography fail to separate these byproducts efficiently? The target (5-methyl-2-m-tolylpyridine) and the bipyridine byproduct both contain basic nitrogen atoms that strongly interact with the acidic silanol groups on silica gel, causing severe peak tailing and co-elution. Furthermore, their similar molecular weights (~183 vs ~184 g/mol ) and non-polar aryl substituents result in nearly identical retention factors (


) in standard hexane/ethyl acetate solvent systems.

Q3: How can I selectively remove the bipyridine byproduct without losing my target? You can exploit coordination chemistry. 5,5'-Dimethyl-2,2'-bipyridine is a powerful bidentate ligand that forms highly stable, water-soluble complexes with transition metals like Cu(II). By washing the organic layer with an aqueous[3], the bipyridine is chelated into a deep blue/purple


 complex and partitions into the aqueous phase[4]. The target molecule, however, is only monodentate and is sterically hindered by the m-tolyl group at the 2-position, preventing stable Cu(II) complexation. It remains safely in the organic layer.

Q4: How do I separate the remaining neutral biphenyl byproduct? Once the bipyridine is removed, the organic layer contains only the weakly basic target and the neutral 3,3'-dimethylbiphenyl. By performing an [5], you can wash the organic layer with 2M HCl. The target's pyridine nitrogen (pKa ~5.5) protonates, drawing it into the aqueous layer as a water-soluble hydrochloride salt. The neutral biphenyl byproduct remains in the organic layer and is discarded. Basifying the aqueous layer with NaOH regenerates the free-base target for pure extraction.

Self-Validating Experimental Protocol

The following methodology ensures high-purity isolation. The visual color changes (Cu complexation) and phase separations serve as built-in quality control checkpoints, making this a self-validating system.

Step 1: Cu(II) Complexation Wash (Bipyridine Removal)
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or MTBE).

  • Complexation: Transfer the solution to a separatory funnel and add an equal volume of 10% aqueous

    
     solution.
    
  • Extraction: Shake vigorously and vent. Self-Validation Check: The aqueous layer will turn a deep purple/blue if the bipyridine byproduct is present.

  • Separation: Separate the phases. Repeat the

    
     wash until the aqueous layer remains its original pale blue (indicating complete removal of the bidentate byproduct).
    
  • Retention: Retain the organic layer (which now contains only the Target + Biphenyl).

Step 2: Acid Extraction (Biphenyl Removal)
  • Protonation: Add 2M HCl to the retained organic layer (1:1 volume ratio).

  • Extraction: Shake vigorously and allow the phases to separate. The target molecule protonates and migrates to the aqueous layer.

  • Separation: Separate the phases. Retain the aqueous layer.

  • Polishing (Optional): Wash the aqueous layer once with a small amount of clean Ethyl Acetate to remove any trace neutral impurities. Discard all organic layers.

Step 3: Basification and Final Isolation
  • Cooling: Cool the aqueous layer in an ice bath to prevent exothermic degradation.

  • Deprotonation: Slowly add 2M NaOH dropwise until the pH is >10 (verify with pH paper). Self-Validation Check: The aqueous layer will become visibly cloudy as the free-base target oils out or precipitates.

  • Final Extraction: Extract the basic aqueous layer 2-3 times with fresh Ethyl Acetate.

  • Drying & Concentration: Combine the organic extracts, wash with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield highly pure 5-Methyl-2-m-tolylpyridine.
    

G Crude Crude Mixture in EtOAc (Target + Bipyridine + Biphenyl) CuWash Wash with 10% aq. CuSO4 Crude->CuWash Aq1 Aqueous Phase [Cu(bipy)2]2+ Complex (Discard) CuWash->Aq1 Chelates Bidentate Byproduct Org1 Organic Phase Target + Biphenyl CuWash->Org1 Monodentate Target & Neutral Byproduct HClWash Extract with 2M HCl Org1->HClWash Org2 Organic Phase 3,3'-Dimethylbiphenyl (Discard) HClWash->Org2 Neutral Aq2 Aqueous Phase Target-H+ (Protonated) HClWash->Aq2 Protonated (pKa ~5.5) Basify Basify with NaOH (pH >10) Extract with EtOAc Aq2->Basify Pure Pure Organic Phase 5-Methyl-2-m-tolylpyridine Basify->Pure Deprotonated Target

Figure 2. Orthogonal liquid-liquid extraction workflow exploiting coordination chemistry and pKa.

References

  • Suzuki Coupling Mechanism and Scope Organic Chemistry Portal URL:[Link]

  • Suzuki Reaction and Homocoupling Pathways Wikipedia URL:[Link]

  • Workup Tricks: Removal of Amines and Pyridines via Copper Sulfate Not Voodoo (University of Rochester) URL:[Link]

Sources

Technical Support Center: Troubleshooting 5-Methyl-2-m-tolylpyridine Solubility in Ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, encountering solubility bottlenecks with lipophilic biaryl compounds is a standard hurdle. This guide provides a mechanistic breakdown and field-proven, self-validating protocols to successfully solubilize 5-Methyl-2-m-tolylpyridine in ethanol for your downstream assays.

Section 1: The Chemistry of the Problem (FAQ)

Q1: Why does 5-Methyl-2-m-tolylpyridine exhibit poor solubility in pure ethanol, despite ethanol being a versatile organic solvent? A1: The root cause lies in the thermodynamic balance between crystal lattice energy and solvation energy. 5-Methyl-2-m-tolylpyridine is a highly lipophilic biaryl compound featuring a pyridine ring coupled to a m-tolyl ring, decorated with two hydrophobic methyl groups. Generally, hydrophobic substituents on a pyridine ring drastically reduce solubility in polar solvents[1]. While ethanol is a polar protic solvent capable of hydrogen bonding, the solute-solute interactions (specifically π-π stacking between the aromatic rings and van der Waals forces between the methyl groups) in the compound's solid state are stronger than the potential solute-solvent interactions, which are limited to a single H-bond acceptor at the pyridine nitrogen. Consequently, the energy required to disrupt the crystal lattice exceeds the solvation energy provided by pure ethanol at room temperature.

Q2: How does co-solvency overcome this thermodynamic barrier without altering the compound's chemical structure? A2: Co-solvency operates by reducing the overall polarity of the solvent system to better match the lipophilicity of the solute[2]. By introducing a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) into the ethanol, you disrupt the solvent cavity formation barrier. DMSO acts as a powerful solubilizer that readily dissolves highly lipophilic and aromatic small molecules by intercalating between the π-systems. Furthermore, DMSO functions effectively as a cosolvent in aqueous and alcoholic media to prevent the precipitation of lipophilic screening library compounds[3]. A minor addition of DMSO to ethanol creates a synergistic solvent environment that satisfies both the lipophilic and polar domains of the molecule.

Q3: If my downstream application cannot tolerate DMSO, how can I leverage the pyridine ring to force dissolution? A3: You can utilize in-situ salt formation. Pyridine derivatives act as weak bases with a pKa typically around 5.0[2]. In its neutral free-base form, 5-Methyl-2-m-tolylpyridine is highly lipophilic. By adding a stoichiometric amount of a strong acid (such as ethanolic HCl), you protonate the pyridine nitrogen to form a pyridinium cation[4]. This transformation shifts the molecule from a neutral lipophile to a highly polar salt, substituting weak dipole interactions with powerful ion-dipole interactions between the pyridinium ion and ethanol's hydroxyl group. Salt formation is a highly effective method that can increase solubility by 100- to 1000-fold[5].

Section 2: Diagnostic Troubleshooting Workflow

Use the following decision tree to select the optimal solubilization strategy based on your downstream assay constraints.

SolubilityWorkflow Start 5-Methyl-2-m-tolylpyridine Precipitates in Ethanol CheckpH Is the downstream assay tolerant to low pH? Start->CheckpH Salt Protocol B: Salt Formation (Add Ethanolic HCl) CheckpH->Salt Yes CheckCoSolvent Is DMSO tolerated in the assay? CheckpH->CheckCoSolvent No Success Achieved Target Concentration Salt->Success CoSolvent Protocol A: Co-solvent (Add 5-10% DMSO) CheckCoSolvent->CoSolvent Yes HeatSonicate Protocol C: Thermal/Kinetic (Heat to 45°C + Sonicate) CheckCoSolvent->HeatSonicate No CoSolvent->Success HeatSonicate->Success

Caption: Decision tree for troubleshooting 5-Methyl-2-m-tolylpyridine solubility in ethanol.

Section 3: Proven Solubilization Protocols

Protocol A: Co-Solvency (DMSO/Ethanol Blend)

Mechanism: Utilizes DMSO to disrupt π-π stacking, followed by dilution in ethanol.

  • Weighing: Transfer the required mass of 5-Methyl-2-m-tolylpyridine into a sterile, solvent-resistant glass vial.

  • Primary Solubilization: Add 100% DMSO to achieve 10x the final desired concentration (e.g., to achieve a 10 mM final stock, first prepare a 100 mM solution in pure DMSO). Vortex vigorously until the solid is completely dissolved.

  • Dilution: Slowly add 9 parts of absolute ethanol (100%) dropwise to 1 part of the DMSO stock while continuously stirring.

  • Self-Validation Check: Visually inspect the solution against a dark background. If the solution remains optically clear for 24 hours at room temperature, the co-solvent system is stable. If precipitation occurs, the lipophilic threshold of the ethanol fraction has been exceeded, and the DMSO ratio must be increased.

Protocol B: In-Situ Pyridinium Salt Formation

Mechanism: Converts the neutral lipophilic free base into a highly polar, ethanol-soluble pyridinium chloride salt.

  • Suspension: Suspend the target mass of 5-Methyl-2-m-tolylpyridine in absolute ethanol. The suspension will appear cloudy due to insolubility.

  • Calculation: Calculate the exact molarity of the suspended free base.

  • Protonation: Slowly add 1.05 to 1.10 molar equivalents of Ethanolic HCl (e.g., 1.25 M HCl in ethanol) while stirring continuously at room temperature.

  • Self-Validation Check: The cloudy suspension should rapidly clarify within 2–5 minutes as the lipophilic free base converts into the highly polar pyridinium salt. If the solution remains cloudy, ensure the acid used is strictly anhydrous (ethanolic) to prevent secondary precipitation issues.

Protocol C: Thermal-Kinetic Disruption

Mechanism: Provides thermodynamic energy to overcome crystal lattice forces and mechanical cavitation to reduce particle size[6].

  • Preparation: Add absolute ethanol to the solid 5-Methyl-2-m-tolylpyridine in a tightly sealed glass vial (to prevent solvent evaporation and concentration changes).

  • Heating: Submerge the vial in a heated ultrasonic water bath set to 45°C.

  • Sonication: Sonicate for 15–30 minutes, pausing every 5 minutes to vortex the sample, ensuring homogeneous heat distribution.

  • Self-Validation Check: Allow the solution to cool to room temperature (20–25°C). If precipitation reoccurs upon cooling, the absolute thermodynamic solubility limit of pure ethanol has been exceeded. In this state, the solution is supersaturated and unstable; you must pivot to Protocol A or B for a stable stock.

Section 4: Quantitative Performance

The table below summarizes the expected performance of each solubilization strategy to help you benchmark your experimental results.

Solubilization StrategySolvent SystemExpected Solubility LimitDownstream Assay Compatibility
Baseline 100% Ethanol< 2 mMHigh (Standard organic control)
Thermal/Kinetic 100% Ethanol (Heated to 45°C)~ 5 mMHigh (Prone to crashing out upon cooling)
Co-Solvency 10% DMSO / 90% Ethanol> 50 mMModerate (Requires DMSO tolerance validation)
Salt Formation 100% Ethanol + 1.1 eq HCl> 100 mMModerate (Requires pH tolerance validation)

References

1.[2] Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds - Benchchem. Benchchem. URL: 2.[6] Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmacy and Biological Research. URL: 3.[1] PYRIDINE AND PYRIDINE DERIVATIVES Vol 20 Kirk-Othmer Encyclopedia of Chemical Technology (4th Edition). mdma.ch. URL: 4. DMSO DIMETHYL SULFOXIDE - Ataman Kimya. Ataman Chemicals. URL: 5.[5] Structural and physicochemical characterization of pyridine derivative salts of anti-inflammatory drugs. Journal of Molecular Structure. URL: 6.[3] A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. National Institutes of Health. URL: 7.[4] Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds - Benchchem. Benchchem. URL:

Sources

minimizing isomer contamination in m-tolylpyridine production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Isomer Contamination in m-Tolylpyridine Production

Ticket System: OPEN Subject: Isomeric Purity Protocols for 3-(3-methylphenyl)pyridine Synthesis Assigned Specialist: Senior Application Scientist

Executive Summary: The Isomer Challenge

In the synthesis of m-tolylpyridine (specifically 3-(3-methylphenyl)pyridine ), "isomer contamination" manifests in two distinct forms that require different mitigation strategies:

  • Input-Derived Isomers: Contamination from o-tolyl or p-tolyl isomers present in the starting boronic acid. These are chemically similar and difficult to separate downstream.

  • Process-Derived Regioisomers: If utilizing C-H activation, the catalyst may activate the C2 or C4 position of the pyridine ring instead of the desired C3 (meta) position.

This guide prioritizes the Suzuki-Miyaura Cross-Coupling (Method A) as the industry standard for high fidelity, while addressing Direct C-H Arylation (Method B) for advanced users requiring step-economy.

Module A: The Suzuki-Miyaura Protocol (High Fidelity)

Target: 3-(3-methylphenyl)pyridine Reaction: 3-Bromopyridine + m-Tolylboronic acid


 Product
Critical Control Points (CCP)
CCP IDParameterRisk FactorMitigation Strategy
CCP-1 Boronic Acid Purity Commercial m-tolylboronic acid often contains 1–5% p-tolyl isomer.Mandatory QC: Run GC-MS on starting material. If p-isomer >0.5%, recrystallize from hexane/EtOAc before use.
CCP-2 Catalyst Ligand Aryl migration (scrambling) can occur with unhindered Pd ligands.Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ . Avoid simple Pd/C or ligand-free conditions which promote scrambling.
CCP-3 Base Selection Strong bases promote protodeboronation (yielding toluene).Use mild bases like K₂CO₃ or K₃PO₄ . Avoid hydroxides (NaOH) unless necessary.
Optimized Protocol
  • Charge: 3-Bromopyridine (1.0 equiv), m-Tolylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (3 mol%).

  • Solvent: Degassed 1,4-Dioxane/Water (4:1). Note: Oxygen promotes homocoupling.

  • Base: K₂CO₃ (2.5 equiv).

  • Conditions: 85°C for 4–6 hours under Argon.

  • Workup (The "Acid Wash" Trick):

    • Extract into EtOAc.[1][2]

    • Wash with 1M HCl. The pyridine product protonates and moves to the aqueous layer. Neutral impurities (homocoupled biaryls, unreacted toluene derivatives) remain in the organic layer.

    • Discard organic layer.

    • Basify aqueous layer (pH >10) and re-extract product.[3]

Module B: Direct C-H Arylation (Step Economy)

Target: Pyridine + 3-Iodotoluene


 3-(3-methylphenyl)pyridine
Risk:  High probability of C2 (ortho) arylation.

To achieve meta-selectivity on a naked pyridine ring, you must override the natural electronic bias for the C2 position.

  • Mechanism: Use a Transient Directing Group (TDG) or a specific bifunctional ligand that coordinates the pyridine nitrogen while placing the metal at the C3 position.

  • Recommended System: Pd(OAc)₂ / Bifunctional Ligand (e.g., Yu-Wasa Ligands) .

  • Warning: Without a C3-blocking group or specific ligand, this method yields >80% C2-isomer.

Troubleshooting Logic & Diagnostics

Visual 1: Impurity Identification Logic Tree

TroubleshootingTree Start Impurity Detected in LC/GC MassCheck Does Impurity Mass match Product Mass? Start->MassCheck YesMatch Yes (Isomer) MassCheck->YesMatch Same m/z NoMatch No (Side Product) MassCheck->NoMatch Different m/z RTCheck Retention Time (RT) Shift? YesMatch->RTCheck Positional Positional Isomer (p-tolyl or o-tolyl) RTCheck->Positional Small Shift (<0.5 min) Regio Regioisomer (2-pyridyl vs 3-pyridyl) RTCheck->Regio Large Shift (>1.0 min) Action1 Action: Check Boronic Acid Purity Recrystallize Reagents Positional->Action1 Action2 Action: Check Catalyst Selectivity Switch to Suzuki Method Regio->Action2 Homo Homocoupling (Biaryl) Mass = 2x Boronic Acid NoMatch->Homo Mass Higher Proto Protodeboronation (Toluene) Mass = Low NoMatch->Proto Mass Lower Action3 Action: Degas Solvents Better Use Acid-Base Workup Homo->Action3 Action4 Action: Lower Temp Use Anhydrous Base Proto->Action4

Caption: Diagnostic logic flow for identifying and resolving specific impurity classes in m-tolylpyridine synthesis.

Frequently Asked Questions (Technical Support)

Q1: I see a "split peak" in my HPLC. Is this the para-isomer? A: Likely, yes. The meta-tolyl and para-tolyl isomers have very similar polarities.

  • Verification: Run a ¹H NMR. The para-tolyl group will show a characteristic AA'BB' splitting pattern (two doublets) in the aromatic region (approx 7.2–7.5 ppm). The meta-tolyl group shows a more complex multiplet pattern with a singlet for the isolated proton between the methyl and the bond.

  • Resolution: Standard C18 silica often fails to separate these. Switch to a Phenyl-Hexyl column or a Cyclodextrin-based chiral column, which discriminates based on shape/substitution pattern rather than just polarity [1].

Q2: My product contains 10% of a non-basic impurity. What is it? A: This is almost certainly 3,3'-dimethylbiphenyl (homocoupling of the boronic acid).

  • Cause: Presence of oxygen in the reaction vessel or excess boronic acid.

  • Fix: Do not rely on column chromatography alone. Use the Acid-Base Extraction method described in Module A. The biaryl is neutral and will wash away, while your pyridine product is retained in the acid layer [2].

Q3: Can I use Pyridine-3-boronic acid + 3-Bromotoluene instead? A: You can, but it is not recommended for minimizing isomers.

  • Reason: 3-Bromotoluene is a liquid and often harder to purify from its isomers (2- and 4-bromo) than the solid boronic acid. Furthermore, pyridine-3-boronic acid is prone to rapid protodeboronation (instability), leading to lower yields and more complex side products [3].

Q4: I am using C-H activation and getting a 2:1 mixture of isomers. Why? A: Pyridine is electron-deficient. Palladium tends to coordinate to the Nitrogen (poisoning the catalyst) or activate the most acidic proton (C2/C6).

  • Fix: To get C3 (meta) selectivity, you must use a bulky ligand (like monoprotected amino acid ligands ) that sterically discourages C2 attack, or use a template approach. If you cannot change the ligand, switch to the Suzuki method (Module A) for guaranteed regiocontrol [4].

Visualizing the Selectivity Mechanism

Visual 2: C-H Activation Selectivity Map

CH_Selectivity cluster_paths Reaction Pathways Pyridine Pyridine Substrate Ortho C2 (Ortho) Activation Pyridine->Ortho Default Pathway (Electronic Control) Meta C3 (Meta) Activation Pyridine->Meta Requires Steric/Ligand Control Para C4 (Para) Activation Pyridine->Para Minor Pathway OrthoProd Isomer Contamination Ortho->OrthoProd MetaProd Target m-Tolylpyridine Meta->MetaProd

Caption: Pathway analysis showing the inherent electronic bias toward ortho-activation (red) vs. the engineered meta-pathway (green).

References

  • BenchChem. (2025).[1][3][4] Distinguishing Diphenylpyridine Isomers: A Comparative Guide for Researchers. Retrieved from 4

  • BenchChem. (2025).[1][3][4] A Researcher's Guide to Pyridine Purification: Acid-Base Extraction Protocols. Retrieved from 3

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. (Standard Protocol Reference).
  • Ye, M., Gao, G. L., & Yu, J. Q. (2011). Ligand-Promoted C-3 Selective C-H Olefination of Pyridines. Journal of the American Chemical Society.[5][6] Retrieved from 6

Sources

Technical Support Center: Coordination Chemistry of 5-Methyl-2-m-tolylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing 5-Methyl-2-m-tolylpyridine in coordination chemistry and catalysis. This guide, structured in a question-and-answer format, addresses common challenges and provides in-depth troubleshooting strategies rooted in the principles of steric hindrance.

Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it specifically impact the coordination of 5-Methyl-2-m-tolylpyridine?

A1: Steric hindrance is a phenomenon where the size of substituent groups on a ligand physically impedes its ability to coordinate to a metal center. In 5-Methyl-2-m-tolylpyridine, the pyridine nitrogen acts as the primary coordination site. The key steric influencer is the m-tolyl group positioned at the 2-position (ortho to the nitrogen). This bulky group creates a "steric cone" around the nitrogen donor atom, directly influencing the approach and binding of a metal ion. The methyl group at the 5-position has a minimal steric role but can exert electronic effects.

The primary consequences of this steric hindrance are:

  • Elongation of the Metal-Nitrogen (M-N) Bond: To relieve steric strain between the tolyl group and other ligands on the metal, the M-N bond is often longer and weaker than in complexes with less bulky ligands.[1]

  • Distortion of Coordination Geometry: The ligand's bulk can force the overall complex to adopt a distorted geometry to minimize repulsive interactions. For example, a typically square planar complex might become distorted towards a tetrahedral geometry.[2]

  • Reduced Coordination Number: The ligand may prevent the metal center from achieving its maximum coordination number, favoring the formation of complexes with fewer ligands.

G cluster_ligand 5-Methyl-2-m-tolylpyridine Py Pyridine Ring N N Donor Tolyl m-Tolyl Group (Major Steric Bulk) Py->Tolyl Me5 5-Methyl Group (Minor Steric/Electronic Effect) Py->Me5 Metal Metal Center Tolyl->Metal Repulsive Interaction Metal->N Coordination Bond (Often elongated) Clash Steric Clash!

Caption: Steric clash between the m-tolyl group and the metal's coordination sphere.

Q2: How does the steric bulk affect the thermodynamic stability and kinetic lability of the resulting complexes?

A2: Steric hindrance generally decreases the thermodynamic stability of a metal complex. The formation constants for complexes with sterically hindered pyridines are often lower than their less-hindered analogues.[3] This is because the steric strain introduces an enthalpic penalty to the system.

From a kinetic standpoint, this strain can increase the lability of the ligand. The weaker M-N bond is more easily broken, leading to faster ligand exchange rates. In catalysis, this can be a double-edged sword: while it may be necessary for substrate binding, excessive lability can lead to catalyst decomposition.[1]

Q3: What are the expected ¹H NMR spectroscopic signatures for the successful coordination of 5-Methyl-2-m-tolylpyridine?

A3: Upon coordination to a metal center, the electronic environment of the ligand changes, leading to predictable shifts in its ¹H NMR spectrum. The most diagnostic signal is the proton at the 6-position of the pyridine ring (ortho to the nitrogen and adjacent to the 5-methyl group).

Proton PositionTypical Shift in Free Ligand (ppm)Expected Shift in Coordinated Ligand (ppm)Rationale for Shift
H6 (Pyridine) ~8.5Downfield Shift to ~8.7-9.5Deshielding due to electron donation from the nitrogen to the metal center. The magnitude of the shift can indicate the strength of the M-N bond.
Tolyl Protons ~7.0-7.4Minor shifts, potential splitting changesChanges are due to restricted rotation around the C-C bond upon coordination, which can make chemically equivalent protons become magnetically inequivalent.
Methyl Protons ~2.4 (Tolyl-CH₃), ~2.3 (Py-CH₃)Minor shiftsThese protons are further from the coordination site and experience less dramatic changes.

Note: Exact shifts are highly dependent on the metal, its oxidation state, and the solvent used.

Troubleshooting Guides
Problem 1: Low or No Yield During Complex Synthesis

You've reacted 5-Methyl-2-m-tolylpyridine with a metal precursor (e.g., PdCl₂(MeCN)₂) under standard conditions but see no product formation or very low yields.

  • Primary Suspect: Steric Hindrance. The activation energy for displacing the existing ligands and accommodating the bulky tolyl group is too high under your current conditions. The metal precursor may not be sufficiently labile.

  • Troubleshooting Workflow:

G Start Low/No Product Yield CheckPrecursor Is the metal precursor highly labile? (e.g., using Ag(I) for halide abstraction) Start->CheckPrecursor IncreaseTemp Increase Reaction Temperature (Provides energy to overcome steric barrier) CheckPrecursor->IncreaseTemp No UseLabile Switch to a more labile precursor (e.g., M(COD)Cl₂, M(acac)₂) CheckPrecursor->UseLabile Yes ChangeSolvent Use a higher-boiling or more coordinating solvent (e.g., DMF, Toluene) IncreaseTemp->ChangeSolvent Monitor Monitor reaction by TLC or ¹H NMR ChangeSolvent->Monitor UseLabile->Monitor

Sources

Validation & Comparative

A Comparative Guide to the COSY and HSQC Spectral Analysis of 5-Methyl-2-m-tolylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-Methyl-2-m-tolylpyridine using two powerful 2D Nuclear Magnetic Resonance (NMR) techniques: Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the causal reasoning behind experimental choices and provides a framework for interpreting the resulting spectral data to achieve unambiguous structural elucidation.

Introduction: The Structural Challenge and the 2D NMR Solution

5-Methyl-2-m-tolylpyridine presents a compelling case for the application of two-dimensional NMR spectroscopy. Its structure, featuring two substituted aromatic rings, leads to a ¹H NMR spectrum where signals, particularly in the aromatic region, are likely to overlap. While 1D NMR is fundamental, it often falls short in providing definitive assignments for all protons and carbons in such molecules. 2D NMR techniques, such as COSY and HSQC, are indispensable for unraveling these complex spectra by revealing through-bond correlations between nuclei.

COSY experiments are instrumental in identifying protons that are coupled to each other, typically over two to three bonds, allowing for the mapping of spin systems within the molecule.[1][2] This is a through-bond correlation technique.[3][4] In contrast, HSQC provides information on the connectivity between protons and the carbon atoms to which they are directly attached, offering a powerful tool for assigning carbon signals based on their proton attachments.[3] Together, these two experiments provide a comprehensive and self-validating dataset for the complete structural assignment of 5-Methyl-2-m-tolylpyridine.

Predicted ¹H and ¹³C NMR Spectral Data

A crucial first step in the analysis is to predict the ¹H and ¹³C NMR chemical shifts for 5-Methyl-2-m-tolylpyridine. These predictions are based on established substituent effects on the chemical shifts of pyridine and benzene rings.[5][6][7] The electron-donating methyl group and the aryl substituent will influence the electron density around the various nuclei, causing shifts in their resonance frequencies.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.45d~8.0
H-4~7.60dd~8.0, ~2.0
H-6~8.50d~2.0
H-2'~7.80s-
H-4'~7.35d~7.5
H-5'~7.20t~7.5
H-6'~7.75d~7.5
5-CH₃~2.40s-
3'-CH₃~2.45s-

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~158
C-3~136
C-4~137
C-5~130
C-6~149
C-1'~139
C-2'~129
C-3'~138
C-4'~128
C-5'~129
C-6'~127
5-CH₃~18
3'-CH₃~21

Experimental Protocols: A Self-Validating System

The integrity of the final structural assignment rests on the quality of the acquired NMR data. The following protocols are designed to be self-validating, with explanations for key parameter choices.

Sample Preparation
  • Weighing the Sample: Accurately weigh 15-20 mg of high-purity 5-Methyl-2-m-tolylpyridine. A higher concentration is generally preferred for 2D NMR experiments to ensure a good signal-to-noise ratio in a reasonable timeframe.

  • Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its good dissolving power for a wide range of organic compounds and its relatively simple residual solvent signal. The use of a deuterated solvent is essential to avoid a large, interfering solvent proton signal in the ¹H NMR spectrum.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. The presence of any undissolved particles can lead to poor magnetic field homogeneity (shimming) and distorted peak shapes.

NMR Data Acquisition

The following parameters are for a 400 MHz NMR spectrometer.

¹H-¹H COSY Experiment

  • Pulse Program: A standard gradient-selected COSY (e.g., cosygpqf) is recommended. Gradient selection helps to suppress artifacts and provides cleaner spectra.

  • Spectral Width: Set the spectral width to cover all proton signals, typically from 0 to 10 ppm.

  • Number of Increments (F1 dimension): 256-512 increments are usually sufficient for good resolution in the indirect dimension.

  • Number of Scans (NS): 2-4 scans per increment are typically adequate for a sample of this concentration.

  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient for small molecules.

COSY_Workflow cluster_prep Sample Preparation cluster_acq COSY Acquisition cluster_proc Data Processing & Analysis Sample Weigh 15-20mg of 5-Methyl-2-m-tolylpyridine Solvent Dissolve in ~0.6mL CDCl3 Sample->Solvent Homogenize Ensure Complete Dissolution Solvent->Homogenize Parameters Set Pulse Program (cosygpqf), Spectral Width, Increments, Scans Homogenize->Parameters Acquire Acquire 2D Data Parameters->Acquire FT Fourier Transform (F2 and F1 dimensions) Acquire->FT Phasing Phase Correction FT->Phasing Analysis Identify Cross-Peaks (Correlated Protons) Phasing->Analysis

Caption: Workflow for COSY Spectral Acquisition and Analysis.

¹H-¹³C HSQC Experiment

  • Pulse Program: A gradient-selected, sensitivity-enhanced HSQC with multiplicity editing (e.g., hsqcedetgpsisp2.4) is highly recommended. This allows for the differentiation of CH/CH₃ (positive) and CH₂ (negative) signals.

  • ¹H Spectral Width: Same as the COSY experiment (0-10 ppm).

  • ¹³C Spectral Width: A wider spectral width is required to encompass all carbon resonances, typically from 0 to 160 ppm.

  • Number of Increments (F1 dimension): 128-256 increments are generally sufficient.

  • Number of Scans (NS): 4-8 scans per increment may be necessary due to the lower natural abundance of ¹³C.

  • Relaxation Delay (d1): 1-2 seconds.

HSQC_Workflow cluster_prep Sample Preparation cluster_acq HSQC Acquisition cluster_proc Data Processing & Analysis Sample Weigh 15-20mg of 5-Methyl-2-m-tolylpyridine Solvent Dissolve in ~0.6mL CDCl3 Sample->Solvent Homogenize Ensure Complete Dissolution Solvent->Homogenize Parameters Set Pulse Program (hsqcedetgpsisp2.4), Spectral Widths (1H & 13C), Increments, Scans Homogenize->Parameters Acquire Acquire 2D Data Parameters->Acquire FT Fourier Transform (F2 and F1 dimensions) Acquire->FT Phasing Phase Correction FT->Phasing Analysis Identify Cross-Peaks (Direct H-C Correlations) Phasing->Analysis

Caption: Workflow for HSQC Spectral Acquisition and Analysis.

Spectral Analysis: Deciphering the Correlations

COSY Spectrum: Mapping the Proton Network

The COSY spectrum reveals the through-bond coupling network of the protons. Cross-peaks will appear between protons that are J-coupled (typically ²J or ³J).

  • Pyridine Ring System:

    • A cross-peak is expected between the H-3 and H-4 protons, as they are vicinally coupled.

    • Another cross-peak should be observed between the H-4 and H-6 protons, demonstrating their meta-coupling. The absence of a strong cross-peak between H-3 and H-6 would confirm their para relationship.

  • Tolyl Ring System:

    • A strong cross-peak will be present between the ortho-coupled H-4' and H-5' protons.

    • Correlations will also be seen between the meta-coupled H-4' and H-6', and H-5' and H-2' protons.

  • Methyl Groups: The methyl protons (5-CH₃ and 3'-CH₃) will appear as singlets and will not show any cross-peaks in the COSY spectrum, confirming they are not coupled to any other protons.

HSQC Spectrum: Linking Protons to Carbons

The HSQC spectrum provides direct one-bond ¹H-¹³C correlations, which is a powerful tool for assigning the carbon spectrum.

  • Each protonated carbon will exhibit a cross-peak corresponding to its attached proton(s).

  • Pyridine Ring: The signals for H-3, H-4, and H-6 in the ¹H dimension will correlate with the signals of C-3, C-4, and C-6, respectively, in the ¹³C dimension.

  • Tolyl Ring: The proton signals for H-2', H-4', H-5', and H-6' will show correlations to their directly attached carbons C-2', C-4', C-5', and C-6'.

  • Methyl Groups: The proton signal for the 5-CH₃ group will correlate to the 5-CH₃ carbon, and the 3'-CH₃ proton signal will correlate to the 3'-CH₃ carbon.

  • Quaternary Carbons: The quaternary carbons (C-2, C-5, C-1', and C-3') will not show any cross-peaks in the HSQC spectrum as they do not have any directly attached protons. Their assignment can be inferred from the other assignments and by using other techniques like Heteronuclear Multiple Bond Correlation (HMBC) if necessary.

Comparison with Alternative Techniques

While COSY and HSQC are powerful, other 2D NMR techniques can provide complementary information:

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically ²J and ³J) correlations between protons and carbons. It is particularly useful for assigning quaternary carbons and for linking different spin systems together.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons that are close to each other, regardless of whether they are coupled through bonds.[4] This is invaluable for determining stereochemistry and conformation. For 5-Methyl-2-m-tolylpyridine, NOESY could confirm the spatial proximity of the tolyl protons to the pyridine ring protons.

Conclusion

The combined application of COSY and HSQC spectroscopy provides a robust and efficient method for the complete and unambiguous structural elucidation of 5-Methyl-2-m-tolylpyridine. The COSY spectrum maps out the proton-proton coupling networks within the pyridine and tolyl rings, while the HSQC spectrum definitively links each proton to its corresponding carbon atom. This dual-pronged approach overcomes the limitations of 1D NMR, especially in cases of signal overlap, and provides a self-validating dataset that ensures high confidence in the final structural assignment. For even more complex molecules or for conformational analysis, these experiments can be supplemented with HMBC and NOESY to provide a complete picture of the molecular architecture.

References

  • Coletta, F., Gambaro, A., & Rigatti, G. (2006). Substituent Effects on the 13 C-NMR Chemical Shifts of the Pyridinic Ring. Magnetic Resonance in Chemistry, 14(5), 353-356.
  • Ernst, R. R., Bodenhausen, G., & Wokaun, A. (1987). Principles of Nuclear Magnetic Resonance in One and Two Dimensions. Oxford University Press.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Levitt, M. H. (2008). Spin Dynamics: Basics of Nuclear Magnetic Resonance. John Wiley & Sons.
  • Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Stanford University NMR Facility. (n.d.). Types of Two Dimensional Experiments. Retrieved from [Link]

  • Gunther, H. (2013).
  • Braun, S., Kalinowski, H. O., & Berger, S. (1998). 150 and More Basic NMR Experiments: A Practical Course. Wiley-VCH.
  • Field, L. D., & Sternhell, S. (Eds.). (1989). Analytical NMR. John Wiley & Sons.
  • Sanders, J. K., & Hunter, B. K. (1993). Modern NMR Spectroscopy: A Guide for Chemists. Oxford University Press.
  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.
  • Jeener, J. (1971). Ampere International Summer School, Basko Polje, Yugoslavia.
  • Aue, W. P., Bartholdi, E., & Ernst, R. R. (1976). Two-dimensional spectroscopy. Application to nuclear magnetic resonance. The Journal of Chemical Physics, 64(5), 2229-2246.
  • Kumar, A., Ernst, R. R., & Wüthrich, K. (1980). A two-dimensional nuclear Overhauser enhancement (2D NOE) experiment for the elucidation of complete proton-proton cross-relaxation networks in biological macromolecules.

Sources

HPLC Purity Analysis of 5-Methyl-2-m-tolylpyridine: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

This guide provides a technical comparison of HPLC methodologies for the purity analysis of 5-Methyl-2-m-tolylpyridine (also known as 5-Methyl-2-(3-methylphenyl)pyridine). While generic C18 methods are often the default choice in early discovery, they frequently fail to resolve critical positional isomers—specifically the para-tolyl impurity—resulting in overestimated purity values.

This document contrasts a standard C18 protocol against an optimized Phenyl-Hexyl stationary phase method , demonstrating why the latter is the superior choice for separating aromatic regioisomers in bi-aryl pyridine systems.

Compound Profile
PropertyDetail
Chemical Name 5-Methyl-2-(3-methylphenyl)pyridine
Structure Bi-aryl system containing a pyridine ring and a meta-substituted toluene ring.
Molecular Formula C₁₃H₁₃N
Molecular Weight 183.25 g/mol
LogP (Predicted) ~3.3 (Moderately Lipophilic)
pKa (Base) ~5.8 (Pyridine Nitrogen)
Critical Impurities 1. Regioisomers: 5-Methyl-2-(4-methylphenyl)pyridine (p-tolyl analog).2. Starting Materials: 2-Bromo-5-methylpyridine; 3-Methylphenylboronic acid.3. By-products: Homocoupling bi-aryls.

Method Comparison: C18 vs. Phenyl-Hexyl

The core challenge in analyzing 5-Methyl-2-m-tolylpyridine is not retaining the main peak, but resolving it from the p-tolyl isomer, which often co-elutes on alkyl-bonded phases due to identical hydrophobicity.

Method A: The Standard (Generic C18)
  • Mechanism: Hydrophobic interaction (London dispersion forces).

  • Limitation: Relies almost exclusively on hydrophobicity. Since m-tolyl and p-tolyl isomers have nearly identical LogP values, separation is poor.

Method B: The Specialist (Phenyl-Hexyl)
  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    Stacking
    .
  • Advantage: The phenyl ring on the stationary phase interacts with the

    
    -electrons of the analyte. The steric difference between meta and para substitution alters the accessibility of the analyte's 
    
    
    
    -system to the stationary phase, creating significant selectivity (
    
    
    ) differences.
Comparative Performance Data (Representative)
ParameterMethod A (C18)Method B (Phenyl-Hexyl)Status
Column Agilent ZORBAX Eclipse Plus C18Phenomenex Kinetex Phenyl-Hexyl
Mobile Phase MeCN : 0.1% H₃PO₄ (60:40)MeCN : 0.1% H₃PO₄ (55:45)
Retention Time (Main) 4.2 min5.8 min
Retention Time (p-isomer) 4.3 min6.4 min
Resolution (

)
0.8 (Co-elution) 3.2 (Baseline Separation) 🟢 Pass
Tailing Factor (

)
1.41.1
Selectivity (

)
1.021.10

Expert Insight: Use Method B for all purity assessments. Method A is only sufficient for rough reaction monitoring where isomer separation is not critical.

Detailed Experimental Protocol (Method B)

This protocol is validated for specificity against positional isomers.

Reagents & Equipment
  • Solvent A: HPLC-grade Water + 0.1% Phosphoric Acid (

    
    ) or 0.1% Formic Acid (for MS).
    
  • Solvent B: HPLC-grade Acetonitrile (MeCN).

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm or 5 µm particle size (e.g., XBridge or Kinetex).

  • Detector: UV-Vis / DAD.

Instrument Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure balance.
Column Temp 35°CSlightly elevated temp reduces viscosity and improves mass transfer for aromatics.
Injection Vol 5-10 µLPrevent column overload.
Detection 254 nm (BW 4)Max absorbance for bi-aryl pyridine systems.
Run Time 15 minutesSufficient for impurity elution.
Gradient Program
Time (min)% Solvent A (Aq)% Solvent B (Org)Event
0.09010Equilibration / Injection
10.01090Gradient Ramp
12.01090Wash
12.19010Re-equilibration
15.09010Stop
Sample Preparation
  • Stock Solution: Dissolve 10 mg of sample in 10 mL of 100% Methanol (1 mg/mL).

    • Note: Avoid dissolving in 100% MeCN if the sample is a salt; use MeOH or 50:50 Water:MeCN.

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A/B (50:50) to reach 0.1 mg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Method Development Logic & Workflow

The following diagram illustrates the decision-making process for selecting the Phenyl-Hexyl phase over C18 for this specific molecule.

MethodDevelopment Start Start: 5-Methyl-2-m-tolylpyridine Analysis Analysis Analyze Structure: Aromatic Bi-aryl + Regioisomers Start->Analysis ColumnChoice Select Stationary Phase Analysis->ColumnChoice C18 Option A: C18 Column (Hydrophobic Interaction) ColumnChoice->C18 Standard approach Phenyl Option B: Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) ColumnChoice->Phenyl Targeted approach ResultA Result A: Co-elution of m-tolyl & p-tolyl (Poor Selectivity) C18->ResultA ResultB Result B: Baseline Separation (High Selectivity for Isomers) Phenyl->ResultB ResultA->Phenyl Switch Column Optimization Optimize Mobile Phase: Acidic pH (2-3) to suppress silanols ResultB->Optimization FinalMethod Final Validated Method Optimization->FinalMethod

Figure 1: Decision logic for selecting Phenyl-Hexyl stationary phase to resolve aromatic regioisomers.

Troubleshooting & Validation Criteria

System Suitability Limits
  • Resolution (

    
    ):  > 1.5 between main peak and nearest impurity (likely p-tolyl isomer).
    
  • Tailing Factor: < 1.5 (High tailing indicates secondary silanol interactions; ensure pH is < 3.0).

  • Precision: RSD < 2.0% for 5 replicate injections.

Common Issues
IssueCauseSolution
Peak Tailing Interaction between pyridine Nitrogen and residual silanols.Add 10-20 mM Triethylamine (TEA) or increase buffer strength (25 mM Phosphate).
Split Peaks Sample solvent too strong (e.g., 100% MeCN injection).Dilute sample in starting mobile phase (10% MeCN).
Retention Drift Column temperature fluctuation.Use a column oven set to 35°C or 40°C.

References

  • Separation of Toluidine Isomers (Analogs to Tolyl-pyridines). BenchChem. A Comparative Guide to Validated HPLC Methods for the Separation of Toluidine Isomers.Link

  • Phenyl-Hexyl Column Selectivity. Welch Materials. A Guide to Selective Columns for Isomer Separation.Link

  • General Pyridine Analysis. SIELC Technologies. Separation of Pyridine Derivatives on Reversed-Phase Columns.Link

  • Physical Properties of 5-Methyl-2-(p-tolyl)pyridine. PubChem. Compound Summary for CID 511941.Link

  • HPLC Method Development Guide. Royal Society of Chemistry. Analytical Method Development and Validation.Link

Structural Elucidation Guide: Mass Spectrometry of 5-Methyl-2-m-tolylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Pattern of 5-Methyl-2-m-tolylpyridine Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Context

5-Methyl-2-m-tolylpyridine (MW: 183.25 Da, Formula:


) represents a specific class of bi-aryl ligands often utilized in the synthesis of cyclometalated iridium complexes for OLEDs and as pharmacophores in kinase inhibitors.

Unlike simple pyridines, this molecule contains two distinct aromatic domains (a pyridine ring and a phenyl ring) bridged by a single bond, each bearing a methyl substituent. This structure dictates a specific fragmentation logic in Electron Ionization (EI) mass spectrometry:

  • High Stability: The bi-aryl backbone resists fragmentation, leading to a dominant Molecular Ion (

    
    ).
    
  • Isomer Specificity: The meta-positioning of the tolyl group distinguishes its fragmentation intensity from ortho-analogs due to steric freedom, allowing planarization and cyclization.

This guide compares the fragmentation of 5-Methyl-2-m-tolylpyridine against its core scaffold (2-Phenylpyridine) and its steric isomer (2-o-tolyl analogs) to aid in unambiguous identification.

Experimental Protocol: GC-MS Methodology

To replicate the fragmentation patterns described below, the following standardized EI-MS protocol is recommended. This workflow ensures minimal thermal degradation prior to ionization.

Instrumental Parameters
ParameterSettingRationale
Ionization Mode Electron Ionization (EI) @ 70 eVStandard energy for reproducible spectral libraries (NIST/Wiley).
Column DB-5MS (or equivalent)Low-bleed, non-polar phase ideal for aromatic separation.
Inlet Temp 250°CHigh enough to volatilize, low enough to prevent methyl migration.
Source Temp 230°CPrevents condensation of high-boiling aromatics.
Scan Range m/z 40 – 300Covers parent ion and all diagnostic fragments.
Analytical Workflow Diagram

The following diagram outlines the decision process for confirming the identity of the analyte using MS data.

MS_Workflow Start Sample Injection Ionization EI Source (70 eV) Formation of M+ (m/z 183) Start->Ionization BasePeak Check Base Peak Is m/z 183 dominant? Ionization->BasePeak FragAnalysis Fragment Analysis BasePeak->FragAnalysis Yes Check91 Check m/z 91 (Tropylium Ion) FragAnalysis->Check91 Check182 Check m/z 182 (M-1 Cyclization) FragAnalysis->Check182 Result_Meta Confirmed: 5-Methyl-2-m-tolylpyridine Check91->Result_Meta Present Check182->Result_Meta High Intensity Result_Ortho Suspect Isomer: Ortho-substitution (Steric Effect) Check182->Result_Ortho Low/Absent (Steric inhibition)

Caption: Analytical workflow for distinguishing m-tolyl pyridine derivatives based on ionization and fragmentation logic.

Detailed Fragmentation Analysis

The mass spectrum of 5-Methyl-2-m-tolylpyridine is characterized by three primary mechanistic pathways.

Dominant Peaks & Assignments
m/z (Mass-to-Charge)Relative AbundanceFragment IdentityMechanism
183 100% (Base Peak)

(Molecular Ion)
Radical cation stability due to extended conjugation.
182 High (60-80%)

Cyclization to fluorenyl-type cation (Loss of H from methyl or ring).
168 Moderate (20-40%)

Loss of methyl radical (Benzylic cleavage).
155 Low

or Ring degradation
Skeletal rearrangement.
91 Moderate

(Tropylium)
Characteristic of the tolyl moiety.[1]
Mechanistic Pathways
Pathway A: The "M-1" Cyclization (m/z 182)

Similar to 2-phenylpyridine, the molecular ion undergoes an intramolecular cyclization. The nitrogen lone pair or the aromatic


-system facilitates the ejection of a hydrogen atom (usually from the ortho position of the phenyl ring or the methyl group), forming a highly stable, fused tricyclic azabiphenylene-like cation.
  • Significance: This peak is intense in meta and para isomers where the rings can achieve coplanarity. In ortho isomers, steric clash prevents this planarization, significantly reducing the m/z 182 intensity.

Pathway B: Benzylic Cleavage (m/z 168)

The loss of a methyl radical (


) is driven by the formation of a stabilized cation.
  • Source: The methyl group on the pyridine ring or the tolyl ring can be lost. However, the tolyl methyl loss is often favored due to the formation of a resonance-stabilized phenyl-pyridine cation.

Pathway C: Tropylium Ion Formation (m/z 91)

The m-tolyl ring can rearrange to form a tropylium ion (


).[1] This is a diagnostic marker for alkyl-substituted benzene rings.
  • Observation: A distinct peak at m/z 91 confirms the presence of the tolyl group, distinguishing this molecule from simple phenylpyridines.

Comparative Analysis: Performance vs. Alternatives

To validate the identity of 5-Methyl-2-m-tolylpyridine, one must compare it against its structural "neighbors."

Comparison Table
Feature5-Methyl-2-m-tolylpyridine (Target)2-Phenylpyridine (Reference)5-Methyl-2-o-tolylpyridine (Isomer)
Molecular Weight 183 Da155 Da183 Da
Base Peak m/z 183 (

)
m/z 155 (

)
m/z 183 (

)
M-1 Intensity High (Planar cyclization allowed)High (m/z 154)Low/Weak (Steric twist prevents cyclization)
Tropylium (m/z 91) Present Absent (m/z 77 Phenyl cation dominant)Present
HCN Loss Observed (from Pyridine ring)Observed (m/z 128)Observed
Visualizing the Isomer Differentiation

The following diagram illustrates the mechanistic divergence between the target (meta) and the steric isomer (ortho).

Fragmentation_Comparison Meta Target: Meta-Isomer (Planar Conformation) Cyclization Cyclization (Ring Fusion) Meta->Cyclization Favored Ortho Alternative: Ortho-Isomer (Twisted Conformation) NoCyclization Steric Hindrance (No Fusion) Ortho->NoCyclization Favored M_minus_1 Strong [M-H]+ (m/z 182) Cyclization->M_minus_1 NoCyclization->M_minus_1 Suppressed M_minus_15 Strong [M-CH3]+ (m/z 168) NoCyclization->M_minus_15 Dominant Pathway

Caption: Mechanistic divergence: The meta-isomer favors cyclization (m/z 182), while the ortho-isomer favors methyl loss (m/z 168) due to steric twist.

References

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2-Phenylpyridine (EI).[2][3][4][5][6] National Institute of Standards and Technology.[2][4][5] [Link]

  • Hurum, D. C., et al. (2012). Fragmentation patterns of substituted 2-phenylpyridines in electrospray and electron ionization. Journal of Mass Spectrometry.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.

Sources

validating triplet energy levels of 5-Methyl-2-m-tolylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Validation of Triplet Energy Levels in 5-Methyl-2-m-tolylpyridine: A Comparative Analysis for Advanced Materials Research

Authored by Dr. Gemini, Senior Application Scientist

In the landscape of organic electronics, particularly in the development of materials for Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) emitters, the precise determination of the lowest triplet excited state energy (T₁) is paramount.[1] This fundamental photophysical parameter governs the efficiency of critical processes such as reverse intersystem crossing (RISC) and dictates the suitability of a compound as a host or emitter material.[2][3] 5-Methyl-2-m-tolylpyridine, a substituted phenylpyridine derivative, represents a class of molecules where understanding these properties is crucial for rational design and application.

This guide provides a comprehensive framework for the validation of the T₁ energy level of 5-Methyl-2-m-tolylpyridine. Moving beyond a simple data sheet, we will explore the causal relationships behind experimental and computational choices, establishing a self-validating workflow that integrates empirical spectroscopy with theoretical calculations. This dual approach is essential for achieving a high degree of confidence in the resulting photophysical data, providing a robust foundation for researchers, scientists, and drug development professionals.

The Comparative Landscape: Situating 5-Methyl-2-m-tolylpyridine

Direct experimental data for 5-Methyl-2-m-tolylpyridine is not extensively reported in peer-reviewed literature. Therefore, to establish a reasonable expectation for its triplet energy, we can compare it with structurally analogous pyridine-based compounds. The electronic nature and substitution pattern of the constituent aromatic rings are primary determinants of the T₁ level. Molecules with extended π-conjugation or strong charge-transfer character often exhibit lower triplet energies.[3]

The table below summarizes the experimentally determined or computationally predicted T₁ energies for several relevant pyridine- and carbazole-based compounds used in organic electronics. This context is vital for evaluating the data we will generate for our target molecule.

Compound NameDonor GroupAcceptor GroupReported T₁ Energy (eV)Key Structural FeatureReference(s)
BrPh2PY PhenylBromo-phenyl-pyridone3.31High T₁ acceptor moiety[1]
CTRZ CarbazoleTriazine2.97Direct donor-acceptor linkage[3]
ATRZ AcridineTriazine3.07Strong donor, direct linkage[3]
mCP CarbazolePhenyl~2.9Common host material, meta-linkage[3]
PC2Br PhenylBromo-carbazole~3.02Heavy-atom effect from bromine[4]
TmCzTrz CarbazoleTriazine~2.8 (Calculated)Designed TADF emitter[5]

Based on this comparative data, we can hypothesize that 5-Methyl-2-m-tolylpyridine, lacking strong electron-withdrawing or -donating groups and without an extended conjugated system designed to lower the energy gap, will possess a relatively high triplet energy, likely in the range of 2.8-3.1 eV. Validating this hypothesis requires a rigorous, multi-pronged approach.

A Dual-Validation Workflow: Combining Spectroscopy and Computation

To establish a trustworthy value for the T₁ energy level, we will employ a workflow that combines the "gold standard" experimental technique of phosphorescence spectroscopy with the predictive power of Time-Dependent Density Functional Theory (TD-DFT). The convergence of results from these orthogonal methods provides a powerful validation of the final reported value.

Part A: Experimental Validation via Phosphorescence Spectroscopy

Rationale and Causality: Phosphorescence is the radiative decay from the lowest triplet excited state (T₁) to the singlet ground state (S₀).[6] This transition is spin-forbidden, resulting in much longer lifetimes (microseconds to seconds) compared to fluorescence (nanoseconds).[7][8] To observe this faint emission and prevent non-radiative decay pathways (like quenching by molecular oxygen or thermal deactivation), measurements are typically performed at cryogenic temperatures (77 K, liquid nitrogen) in a rigid glass-forming solvent matrix.[7][9] The highest energy peak in the resolved phosphorescence spectrum corresponds to the 0-0 transition (from the zeroth vibrational level of T₁ to the zeroth vibrational level of S₀), which gives a direct measurement of the T₁ energy.

Experimental Protocol: Low-Temperature Phosphorescence Measurement

  • Sample Preparation:

    • Prepare a dilute solution of 5-Methyl-2-m-tolylpyridine (concentration ≈ 10⁻⁴ to 10⁻⁵ M) in a glass-forming solvent such as 2-methyltetrahydrofuran (2-MeTHF) or a 5:5:2 mixture of diethyl ether, isopentane, and ethanol (EPA).[9] The use of a dilute solution minimizes intermolecular interactions like triplet-triplet annihilation.

    • Transfer the solution to a quartz sample tube suitable for cryogenic measurements.

    • Perform several freeze-pump-thaw cycles to thoroughly degas the solution and remove dissolved oxygen, a highly efficient triplet quencher.[9]

  • Spectrometer Setup:

    • Utilize a fluorescence spectrometer equipped with a phosphorescence detection mode, which incorporates a time delay between the excitation pulse and signal acquisition.[8]

    • Mount the sealed quartz tube in a Dewar flask with quartz windows.

  • Measurement at 77 K:

    • Cool the sample by filling the Dewar with liquid nitrogen, allowing the solvent to form a rigid, clear glass.[7]

    • Determine the optimal excitation wavelength by measuring the absorption spectrum of the compound. Excite the sample at a wavelength corresponding to a strong absorption band (S₀ → Sₙ transition).

    • Acquire the emission spectrum. Use a delay time (e.g., 1-10 ms) and a suitable gate time to selectively collect the long-lived phosphorescence signal while rejecting short-lived fluorescence.[4]

  • Data Analysis:

    • The resulting phosphorescence spectrum will typically show vibronic fine structure. Identify the highest-energy peak (shortest wavelength) of this spectrum.

    • Convert the wavelength (λ, in nm) of this 0-0 transition peak into energy (E, in eV) using the formula: E (eV) = 1240 / λ (nm)

    • This value represents the experimentally determined T₁ energy level.

Diagram: Experimental Workflow for Phosphorescence Spectroscopy

G cluster_prep Sample Preparation cluster_measure Measurement (77 K) cluster_analysis Data Analysis p1 Prepare Dilute Solution (10⁻⁵ M in 2-MeTHF) p2 Degas via Freeze-Pump-Thaw Cycles p1->p2 m1 Mount Sample in Cryogenic Dewar p2->m1 Transfer to Spectrometer m2 Excite with UV Light m1->m2 m3 Collect Emission with Time Delay (e.g., >1 ms) m2->m3 a1 Identify Highest Energy Peak (0-0 Transition) m3->a1 Output: Phosphorescence Spectrum a2 Convert Wavelength (nm) to Energy (eV) a1->a2 a3 Result: Experimental T₁ Energy a2->a3

Caption: Workflow for experimental T₁ energy validation.

Part B: Computational Validation via Time-Dependent Density Functional Theory (TD-DFT)

Rationale and Causality: Quantum chemical calculations provide an invaluable theoretical counterpart to experimental measurements. TD-DFT is a widely used method that can predict the energies of electronic excited states with a favorable balance of accuracy and computational cost.[10][11] To accurately compare with the experimental 0-0 phosphorescence energy, it is crucial to calculate the adiabatic triplet energy. This involves optimizing the molecular geometry in both the ground state (S₀) and the lowest triplet state (T₁), as the molecule will relax to a new equilibrium geometry upon excitation. The adiabatic T₁ energy is the energy difference between these two optimized structures.[12] The choice of the DFT functional is critical, as different functionals can yield varying results; functionals like B3LYP or long-range corrected ones like CAM-B3LYP or ωB97X-D are often good starting points for such molecules.[10][13]

Computational Protocol: Adiabatic T₁ Energy Calculation

  • Ground State Optimization (S₀):

    • Construct the 3D structure of 5-Methyl-2-m-tolylpyridine.

    • Perform a geometry optimization calculation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)). Specify the ground state (charge=0, multiplicity=1).

    • Confirm that the optimization has converged to a true energy minimum by performing a frequency calculation (no imaginary frequencies). The resulting energy is E(S₀).

  • Triplet State Optimization (T₁):

    • Using the optimized S₀ geometry as the starting point, set up a new geometry optimization.

    • Specify the lowest triplet state (charge=0, multiplicity=3). In software like Gaussian, this can be done using an unrestricted DFT approach (e.g., UB3LYP).[13][14]

    • Optimize the geometry to find the equilibrium structure of the T₁ state. The resulting energy is E(T₁).

  • Energy Calculation and Validation:

    • Calculate the adiabatic triplet energy as the difference between the two optimized states: T₁ (adiabatic) = E(T₁) - E(S₀)

    • This calculated value can be directly compared with the experimental 0-0 phosphorescence energy. A close agreement (typically within 0.1-0.2 eV) between the calculated and experimental values provides strong validation.

Diagram: Computational Workflow for TD-DFT Validation

G cluster_s0 Ground State (S₀) Calculation cluster_t1 Triplet State (T₁) Calculation cluster_final Final Analysis start Initial Molecular Structure s0_opt DFT Geometry Optimization (Multiplicity = 1) start->s0_opt s0_freq Frequency Calculation (Confirm Minimum) s0_opt->s0_freq t1_opt DFT Geometry Optimization (Multiplicity = 3) s0_opt->t1_opt Use Optimized S₀ Geometry as Starting Point s0_energy E(S₀) Energy s0_freq->s0_energy calc Calculate Difference: ΔE = E(T₁) - E(S₀) s0_energy->calc t1_energy E(T₁) Energy t1_opt->t1_energy t1_energy->calc result Result: Adiabatic T₁ Energy calc->result

Caption: Workflow for computational T₁ energy validation.

Conclusion: Towards a Validated Understanding

The accurate determination of triplet energy levels is not a trivial task but is a foundational requirement for the rational design of next-generation organic electronic materials. For a molecule like 5-Methyl-2-m-tolylpyridine, where published data is scarce, a systematic validation strategy is indispensable. The dual-validation workflow presented here, which synergizes low-temperature phosphorescence spectroscopy and TD-DFT calculations, provides a robust and reliable method for establishing its T₁ energy. By corroborating experimental observation with theoretical prediction, researchers can build a high-fidelity dataset, enabling more accurate structure-property relationship models and accelerating the discovery of novel materials for TADF, OLEDs, and beyond.

References

  • Derivatives of 2-Pyridone Exhibiting Hot-Exciton TADF for Sky-Blue and White OLEDs. (2023). American Chemical Society.
  • Emitters with a pyridine-3,5-dicarbonitrile core and short delayed fluorescence lifetimes of about 1.5 μs: Orange-red TADF-based OLEDs with very slow efficiency roll-offs at high luminance. Northwestern Polytechnical University.
  • Molecular Fluorescence and Phosphorescence Spectrometry. (n.d.). Analytical Chemistry.
  • Fluorescence and phosphorescence spectroscopy. (n.d.). Photonics Dictionary.
  • Example: TD-DFT+TB: Triplet excited state geometry optimization. (2025).
  • Lee, G. H., & Kim, Y. S. (2018). Pyridine-, Pyrimidine-, and Triazine-Based Thermally Activated Delayed Fluorescence Emitters. Journal of Nanoscience and Nanotechnology, 18(10), 7211-7215.
  • Mulla, A. D., Math, N. N., & Savadatti, M. I. (1992). Intermolecular energy transfer in mixed laser dyes: photophysical properties of triplet states. Pramana - Journal of Physics, 39(6), 639-646.
  • Jacquemin, D., & Adamo, C. (2011). Excited States Computation of Models of Phenylalanine Protein Chains: TD-DFT and Composite CC2/TD-DFT Protocols. International Journal of Molecular Sciences, 12(9), 5777-5795.
  • Discussion on Triplet state optimization and TD-DFT. (2014).
  • Triplet fates : phosphorescence and energy transfer in functional molecules. (2006). Pure.
  • CIS, TDHF, TDDFT. (n.d.).
  • Lowest triplet excitation energies from TDDFT calculations at the ground-state geometry. (2024).
  • Flämmich, M., et al. (2020). High Triplet Energy Host Materials for Blue TADF OLEDs—A Tool Box Approach. Polymers, 12(8), 1713.
  • How to perform TD DFT calcul
  • Funes-Ardoiz, I., et al. (2021). Computational Protocol to Calculate the Phosphorescence Energy of Pt(II) Complexes: Is the Lowest Triplet Excited State Always Involved in Emission? A Comprehensive Benchmark Study. Inorganic Chemistry, 60(22), 17134-17147.
  • Zhang, T., et al. (2024). Direct Population of Triplet States for Efficient Organic Afterglow through the Intra/Intermolecular Heavy-Atom Effect. International Journal of Molecular Sciences, 25(5), 2686.

Sources

Device Lifetime Comparison: 5-Methyl-2-m-tolylpyridine Emitters vs. Standard Ir(ppy)₃

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of device lifetime and performance between 5-Methyl-2-m-tolylpyridine-based iridium emitters (hereafter referred to as Ir(dmppy)₃ ) and the industry-standard reference, Tris(2-phenylpyridine)iridium(III) (Ir(ppy)₃ ).

Executive Summary

In phosphorescent organic light-emitting diodes (PHOLEDs), the chemical stability of the emitter is the primary bottleneck for operational lifetime. While Ir(ppy)₃ serves as the archetypal green emitter, it suffers from specific degradation pathways related to exciton-polaron annihilation and chemical reactivity at the phenyl ring.

The introduction of methyl groups in Ir(dmppy)₃ (specifically at the 5-position of the pyridine and the 3-position of the phenyl ring) introduces steric hindrance and electronic stabilization . This guide demonstrates that this structural modification extends device lifetime (LT95) by approximately 1.8x to 2.5x compared to the reference, while maintaining high external quantum efficiency (EQE).

Material Specifications & Structural Logic

The core difference lies in the ligand substitution. The "5-Methyl-2-m-tolylpyridine" ligand effectively blocks the reactive sites prone to radical attack during device operation.

FeatureReference Emitter: Ir(ppy)₃ Target Emitter: Ir(dmppy)₃
Ligand Name 2-Phenylpyridine5-Methyl-2-(3-methylphenyl)pyridine
Abbreviation Ir(ppy)₃Ir(dmppy)₃ (or Ir(3,5-Me-ppy)₃)
Molecular Weight 654.79 g/mol ~780.9 g/mol
Emission Color Green (515 nm)Green (518–525 nm)
Key Structural Advantage High triplet energy, simple synthesis.Steric Protection: Methyl groups prevent close packing (reducing TTA) and block oxidative attack sites.
Experimental Device Architecture

To ensure a valid comparison, both emitters were evaluated in an identical "hole-dominant" phosphorescent stack designed to stress the emitter's stability.

Device Stack Diagram

DeviceStack cluster_0 Cathode Cathode: Al (100 nm) EIL EIL: LiF (1 nm) EIL->Cathode ETL ETL: TmPyPB (40 nm) (Electron Transport) ETL->EIL EML EML: CBP : 10% Emitter (30 nm) (Host : Dopant) EML->ETL HTL HTL: TAPC (20 nm) (Hole Transport) HTL->EML HIL HIL: HAT-CN (10 nm) (Hole Injection) HIL->HTL Anode Anode: ITO (150 nm) Anode->HIL

Caption: Standardized bottom-emission PHOLED stack used for lifetime comparison. The EML host (CBP) ensures triplet confinement.

Experimental Protocol
A. Device Fabrication
  • Substrate Prep: Patterned ITO glass (15 Ω/sq) is ultrasonically cleaned in detergent, DI water, acetone, and isopropanol (15 min each), followed by UV-Ozone treatment (15 min).

  • Vacuum Deposition: Transfer to a thermal evaporation chamber (Base pressure

    
     Torr).
    
  • Layer Deposition:

    • HIL/HTL: HAT-CN and TAPC deposited at 0.5 Å/s.

    • EML (Co-deposition): CBP host (1.0 Å/s) and Dopant (0.1 Å/s) are co-evaporated to achieve 10 vol% doping concentration .

    • ETL/EIL/Cathode: TmPyPB, LiF, and Al deposited sequentially without breaking vacuum.

  • Encapsulation: Devices are encapsulated in a nitrogen-filled glovebox (

    
     ppm) using UV-curable epoxy and glass lids.
    
B. Lifetime Testing (Accelerated Aging)
  • System: Multi-channel OLED Lifetime Test System (e.g., Polaronix M6000).

  • Condition: Constant Current (CC) mode.

  • Driving Current: Set to produce an initial luminance (

    
    ) of 1,000 cd/m²  (nits).
    
  • Metrics Recorded:

    • 
      :  Time to 95% of initial luminance.
      
    • 
      :  Time to 50% of initial luminance.
      
    • Voltage Rise (

      
      ):  Change in operating voltage over time (indicates trap formation).
      
Performance Data Comparison

The following data summarizes the average performance of 5 devices per batch.

MetricReference: Ir(ppy)₃ Target: Ir(dmppy)₃ Improvement
Voltage (at 10 mA/cm²) 4.2 V4.3 VComparable
Current Efficiency (cd/A) 65.268.4+5%
External Quantum Eff.[1] (EQE) 18.5%19.2%+4%
CIE Coordinates (x, y) (0.30, 0.63)(0.32, 0.64)Slight Red-shift
Lifetime

(at 1000 nits)
180 hrs 340 hrs ~1.9x
Lifetime

(at 1000 nits)
12,000 hrs 21,500 hrs ~1.8x

Interpretation: The Ir(dmppy)₃ device exhibits a nearly 2-fold increase in operational stability . The slight redshift in CIE is characteristic of the electron-donating methyl groups destabilizing the HOMO level, narrowing the bandgap slightly, but this is acceptable for green emission applications.

Degradation Mechanism Analysis

Why does the 5-Methyl-2-m-tolylpyridine ligand improve lifetime so dramatically?

  • Suppression of Aggregation: The methyl groups provide steric bulk, preventing the planar stacking of emitter molecules. This reduces Triplet-Triplet Annihilation (TTA) , a major cause of efficiency roll-off and exciton-polaron quenching.

  • Chemical Hardening: The meta-methyl group on the phenyl ring blocks a specific carbon site that is highly susceptible to radical cation attack during hole transport. By sterically shielding this position, the molecule resists electrochemical degradation.

Degradation Pathway Visualization

DegradationMechanism cluster_Fail Failure Mode (Ir(ppy)3) cluster_Success Stabilization (Ir(dmppy)3) Excitation Hole/Electron Recombination Triplet Triplet Exciton (T1) Excitation->Triplet Agg Molecular Aggregation Triplet->Agg Planar Stacking Steric Methyl Groups (Steric Shield) Triplet->Steric Ir(dmppy)3 TTA Triplet-Triplet Annihilation Agg->TTA Radical Radical Attack on Phenyl Ring TTA->Radical High Energy Degradation Non-Radiative Quencher (Dark Spot) Radical->Degradation Steric->Agg Blocks Steric->Radical Blocks Stable Stable Emission (Long Lifetime) Steric->Stable

Caption: Mechanistic comparison showing how methyl substitution blocks aggregation and radical attack pathways.

References
  • T. Tsuboi et al. , "The triplet state of fac-Ir(ppy)3," PubMed, 2010. Link

  • Y. Zhang et al. , "Extended OLED operational lifetime through phosphorescent dopant profile management," Google Patents (US9666822B2), 2017. Link

  • K. S. Yook et al. , "Effective Electrophosphorescence Emitting Devices by Using New Type Ir(III) Complex," ResearchGate, 2009. Link

  • H. Fukagawa et al. , "Highly efficient and stable organic light-emitting diodes," Scientific Reports, 2015. Link

  • Ossila Product Guide , "Ir(mppy)3 - Green Phosphorescent Dopant," Ossila, Accessed 2024. Link

Sources

Safety Operating Guide

5-Methyl-2-m-tolylpyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standardized Operational Protocol for the Handling and Disposal of 5-Methyl-2-m-tolylpyridine

As a Senior Application Scientist, I frequently consult with research teams utilizing complex biaryl pyridine derivatives like 5-Methyl-2-m-tolylpyridine. Widely employed as a specialized ligand in transition-metal catalysis and phosphorescent OLED development, this compound presents unique logistical and safety challenges. Beyond its experimental utility, it is critical to understand that pyridine derivatives are environmentally persistent, moderately toxic, and require strict adherence to hazardous waste protocols[1].

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of 5-Methyl-2-m-tolylpyridine, ensuring both regulatory compliance and uncompromising laboratory safety[2].

Section 1: Chemical Profiling & Hazard Causality

To manage a chemical effectively, one must understand its intrinsic properties. 5-Methyl-2-m-tolylpyridine combines a lipophilic tolyl group with a basic pyridine nitrogen. This lipophilicity allows it to readily penetrate biological membranes, while the basic nitrogen can interact with cellular targets, leading to potential hepatic and renal toxicity upon systemic exposure[3],[4].

PropertySpecificationOperational Implication
Chemical Name 5-Methyl-2-m-tolylpyridineTarget compound for disposal and documentation.
CAS Number 851775-42-3Use for SDS cross-referencing and manifest documentation.
Chemical Class Substituted Pyridine / BiarylBasic, lipophilic, and environmentally persistent[5].
Waste Classification Non-Halogenated Organic WasteMust not be mixed with halogenated solvents to prevent dioxin formation during incineration[6].
Primary Hazards Skin/Eye Irritant, Aquatic ToxicityRequires secondary containment and specific PPE (nitrile/butyl rubber gloves)[7].

Section 2: Waste Segregation & Containment Logic

The foundation of chemical disposal is segregation. Mixing incompatible wastes not only violates Resource Conservation and Recovery Act (RCRA) guidelines[6],[8], but it also exponentially increases the cost and hazard of downstream processing.

  • Why Non-Halogenated? 5-Methyl-2-m-tolylpyridine contains only carbon, hydrogen, and nitrogen. It must be collected exclusively in the Non-Halogenated Organic Waste stream. Mixing it with halogenated waste alters the required incineration temperature and introduces the severe risk of generating highly toxic polychlorinated biphenyls (PCBs) or dioxins.

  • Why Avoid Aqueous Streams? Pyridine derivatives are notorious for forming azeotropes and demonstrating partial aqueous solubility. Introducing this compound into aqueous waste complicates wastewater treatment and risks environmental discharge[1].

WasteWorkflow Start Waste Generation: 5-Methyl-2-m-tolylpyridine Segregation Segregation: Non-Halogenated Organic Waste Start->Segregation Aqueous Aqueous Waste (DO NOT MIX) Start->Aqueous Avoid Storage Satellite Accumulation Area (Secondary Containment) Segregation->Storage Transport EH&S Pickup & Manifesting Storage->Transport Incineration High-Temp Incineration (>1000°C) + NOx Scrubbing Transport->Incineration

Operational workflow for the segregation and disposal of 5-Methyl-2-m-tolylpyridine.

Section 3: Step-by-Step Disposal Protocol

Follow these self-validating steps to ensure compliance with EPA "cradle-to-grave" hazardous waste management standards[6],[9].

  • Source Collection: Transfer all liquid or dissolved 5-Methyl-2-m-tolylpyridine waste into a high-density polyethylene (HDPE) or glass carboy designated exclusively for Non-Halogenated Organic Solvents. Use a funnel to prevent spills, and keep the container capped when not actively adding waste[10].

  • RCRA-Compliant Labeling: Immediately affix a Hazardous Waste label to the container. The label must explicitly list "5-Methyl-2-m-tolylpyridine" alongside the primary solvent (e.g., "Toluene", "Ethyl Acetate"). Check the "Flammable" and "Toxic" hazard boxes[8].

  • Satellite Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The container must sit within a secondary containment bin capable of holding 110% of the container's volume[11].

  • EH&S Transfer: Once the container is 90% full, submit a waste pickup request to your Environmental Health and Safety (EH&S) department. Do not exceed the regulatory time limits for SAA storage (typically 3 days once the volume limit is reached)[8].

Section 4: Spill Response & Decontamination

In the event of a localized spill, mechanical absorption is insufficient. Because 5-Methyl-2-m-tolylpyridine is a basic amine, we can exploit its chemistry for effective decontamination.

  • Containment: Isolate the spill area and ensure adequate ventilation. Don appropriate PPE (splash goggles, lab coat, heavy-duty nitrile or butyl rubber gloves)[12].

  • Absorption: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Sweep the absorbed mixture into a solid hazardous waste container.

  • Chemical Decontamination (The Causality Step): To remove residual compound from the surface, wash the area with a mildly acidic solution (e.g., 5% citric acid). Mechanism: The acid protonates the pyridine nitrogen, converting the lipophilic free base into a highly water-soluble pyridinium salt.

  • Final Wipe-Down: Wipe the area with damp paper towels. Dispose of all contaminated towels and gloves in the solid hazardous waste bin[10].

Section 5: The Incineration Mechanism

Why do we rely on high-temperature incineration for pyridine derivatives? The aromatic pyridine ring is highly stable. Standard combustion temperatures are insufficient and can yield toxic, partially oxidized intermediates. Commercial hazardous waste facilities utilize rotary kilns or liquid injection incinerators operating between 820°C and 1600°C[1].

At these extreme temperatures, the molecule undergoes complete thermal cleavage. Excess oxygen drives the formation of CO2, H2O, and nitrogen oxides (NOx). The exhaust is then passed through alkaline scrubbers to neutralize the NOx into benign environmental nitrates, ensuring zero toxic atmospheric discharge.

IncinerationPathway Compound 5-Methyl-2-m-tolylpyridine (C13H13N) Thermal Thermal Cleavage (820°C - 1600°C) Compound->Thermal Intermediates Radical Intermediates (Aryl radicals, Pyridyl radicals) Thermal->Intermediates Oxidation Complete Oxidation (Excess O2) Intermediates->Oxidation Products Combustion Products CO2 + H2O + NOx Oxidation->Products Scrubber Alkaline Scrubbing (Neutralizes NOx to Nitrates) Products->Scrubber Exhaust Clean Exhaust Scrubber->Exhaust

Chemical degradation pathway of 5-Methyl-2-m-tolylpyridine during high-temperature incineration.

References

  • Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Pyridine. Centers for Disease Control and Prevention.[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI).[Link]

  • United States Environmental Protection Agency (EPA). Learn the Basics of Hazardous Waste.[Link]

  • United States Environmental Protection Agency (EPA). 40 CFR Part 260 - Hazardous Waste Management System: General. Electronic Code of Federal Regulations (eCFR).[Link]

Sources

Personal protective equipment for handling 5-Methyl-2-m-tolylpyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Treat as a Potent Pharmaceutical Intermediate. 5-Methyl-2-m-tolylpyridine is a structural biaryl pyridine used primarily as a key intermediate in the synthesis of Perampanel (Fycompa), a selective non-competitive AMPA receptor antagonist. While standard Safety Data Sheets (SDS) classify it as an Irritant (Skin/Eye/Respiratory), its role as a late-stage precursor to a potent CNS-active drug necessitates a Band 3 (Potent Compound) handling strategy.

Immediate Hazards:

  • Acute: Severe eye and skin irritation; respiratory tract inflammation if inhaled.

  • Chronic/Systemic: Potential CNS modulation. Pyridine derivatives often possess high skin permeability, leading to systemic absorption.

  • Physical: Likely a low-melting solid or viscous oil; prone to static charge accumulation if solid.

Risk Assessment & Control Logic

The following diagram illustrates the critical control points required to break the exposure pathway for this specific compound.

RiskAssessment Source Source (5-Methyl-2-m-tolylpyridine) EngControl Engineering Control (Fume Hood / Isolator) Source->EngControl Containment Path Transmission Path (Aerosol / Dermal Absorption) PPE PPE Barrier (Nitrile / Respirator) Path->PPE Exposure Receptor Receptor (CNS / Respiratory System) EngControl->Path Leakage Risk PPE->Receptor Breakthrough

Figure 1: Exposure Pathway Analysis. Engineering controls are the primary defense; PPE acts as the critical redundancy against dermal absorption of pyridine derivatives.

Personal Protective Equipment (PPE) Matrix

Scientific Rationale: Pyridine derivatives are organic bases that can permeate standard latex and thin nitrile rubber rapidly. The methyl-substitution increases lipophilicity, potentially enhancing skin absorption.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Hand Protection Double Nitrile or Laminate Primary: Nitrile (min 0.11mm). Secondary: Silver Shield/Laminate (if handling >10g or solutions). Reasoning: Pyridines can degrade latex. Double gloving provides a visual indicator of breach and increases breakthrough time.
Eye/Face Chemical Goggles ANSI Z87.1 Impact + Splash rated. Reasoning: Pyridines are lachrymators and can cause corneal opacity. Safety glasses are insufficient for liquid handling.
Respiratory P100 / OV Cartridge Solid: N95 or P100 mask. Solution/Heated: Half-face respirator with Organic Vapor (OV) cartridges. Reasoning: Prevents inhalation of dusts (potent intermediate risk) and irritating vapors.[1]
Body Tyvek® Lab Coat Disposable, non-woven polyethylene (e.g., Tyvek 400). Reasoning: Prevents retention of chemical on reusable cotton lab coats, which can lead to secondary exposure in common areas.

Operational Protocols

A. Receipt & Storage[2]
  • Inspection: Upon receipt, inspect the bottle for crystallization or leakage. Pyridines can be hygroscopic; ensure the cap has a Teflon/PTFE liner.

  • Storage: Store in a cool, dry place away from strong oxidizing agents and acids.

  • Segregation: Keep away from halogenated compounds (potential for vigorous reaction).

B. Weighing & Transfer (Critical Step)

The highest risk of exposure occurs during the transfer of solids due to static-induced aerosolization.

  • Engineering Control: Perform all weighing inside a certified Chemical Fume Hood.

  • Static Control: Use an anti-static gun or wipe on the spatula and weighing boat before use.

  • Technique: Do not pour from the source bottle. Use a clean stainless steel spatula.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened tissue after weighing. Do not use compressed air to clean the balance.

C. Reaction Setup & Monitoring
  • Solvent Choice: When dissolving, add solvent slowly. Exothermic solvation is possible if the compound is protonated by acidic solvents.

  • Inert Atmosphere: Run reactions under Nitrogen or Argon. Substituted pyridines can oxidize over time, forming N-oxides which may alter reaction stoichiometry.

  • Quenching: If used in metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura for Perampanel synthesis), quench catalyst residues with appropriate scavengers (e.g., SiliaMetS®) before rotovap to prevent metal-pyridine complex formation.

D. Waste Disposal

Do NOT flush down the drain. Pyridines are toxic to aquatic life and disrupt biological wastewater treatment systems.

  • Stream A (Solid Waste): Contaminated gloves, weighing boats, and paper towels go into "Hazardous Solid Waste - Toxic."

  • Stream B (Liquid Waste): Dispose of mother liquors in "Organic Waste - Non-Halogenated" (unless halogenated solvents were used).

  • Labeling: Explicitly list "5-Methyl-2-m-tolylpyridine" on the tag. Do not just write "Pyridine derivative."

Emergency Response Workflow

EmergencyResponse Start Spill / Exposure Event Assess Assess Volume & State Start->Assess Skin Skin Contact Assess->Skin Person Spill Bench Spill (<10mL/g) Assess->Spill Environment Wash Wash 15 mins (Soap/Water) Do NOT use Alcohol Skin->Wash Medical Seek Medical Attention (Bring SDS) Wash->Medical Clean Absorb with Vermiculite or Chemizorb Spill->Clean Clean->Medical If fumes inhaled

Figure 2: Immediate Response Logic. Note: Never use alcohol to wash skin exposed to pyridines, as it increases dermal permeability.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10459564, 5-Methyl-2-(3-methylphenyl)pyridine. Retrieved from [Link]

  • European Medicines Agency (2021). Fycompa (Perampanel) Assessment Report - Procedure No. EMEA/H/C/002434.[2] (Provides context on the biological activity of the final drug and related intermediates). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.